7-Methyl-6-mercaptopurine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
7-methyl-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNWVFKAYFTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186890 | |
| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3324-79-6 | |
| Record name | 7-Methyl-6-mercaptopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-6-mercaptopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL-6-THIOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of 7-Methyl-6-mercaptopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-6-mercaptopurine is a significant metabolite of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (B1684380). Understanding its synthesis and characterizing its physicochemical properties are crucial for comprehending its biological activity and for the development of related therapeutic agents. This technical guide provides an in-depth overview of the synthesis of this compound, its detailed characterization through various analytical techniques, and its role in biochemical pathways.
Introduction
6-mercaptopurine (6-MP) is a widely used medication for the treatment of acute lymphoblastic leukemia, Crohn's disease, and ulcerative colitis.[1] Its mechanism of action involves its conversion to various metabolites that disrupt DNA and RNA synthesis. One of the key metabolic pathways for 6-MP is methylation, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), which leads to the formation of this compound.[1] This metabolite is considered less active than other thiopurine derivatives but plays a significant role in the overall pharmacological profile of 6-mercaptopurine. This document outlines a plausible synthetic route to this compound and details its analytical characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for the preparation of mercaptopurine derivatives. A plausible and effective route involves the reaction of a methylated purine (B94841) precursor with a sulfurizing agent.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of similar mercaptopurine derivatives.[2]
Materials:
-
2-Methylamino-6-hydroxypurine
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous pyridine
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 2-methylamino-6-hydroxypurine (1 equivalent) and powdered phosphorus pentasulfide (5 equivalents) is suspended in anhydrous pyridine (a sufficient volume to ensure stirring).[2]
-
The mixture is heated under reflux conditions for a period of 3-4 hours.[2]
-
After reflux, the excess pyridine is removed by distillation under reduced pressure.[2]
-
The residue is then treated with water and heated for approximately 20-30 minutes to hydrolyze the intermediate complex.[2]
-
The reaction mixture is cooled, and the crude product is collected by filtration.
-
For purification, the crude product is dissolved in a dilute ammonium hydroxide solution and then filtered.
-
The filtrate is acidified to a pH of 5 with hydrochloric acid to precipitate the purified this compound.[2]
-
The purified product is collected by filtration, washed with water, and dried under vacuum.
Characterization of this compound
The structural confirmation and purity of the synthesized this compound are determined using various spectroscopic and analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄S | [3] |
| Molecular Weight | 166.21 g/mol | [3] |
| Appearance | White Crystalline Powder | |
| Melting Point | 286-288°C | |
| Solubility | Soluble in DMSO |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following table summarizes the expected chemical shifts for this compound, with reference to data for a closely related derivative.[4]
| Nucleus | Chemical Shift (ppm) (Predicted) | Multiplicity | Assignment |
| ¹H NMR | ~2.3 | singlet | -CH₃ |
| ~8.2 | singlet | C2-H | |
| ~8.5 | singlet | C8-H | |
| ¹³C NMR | ~30 | quartet | -CH₃ |
| ~145 | doublet | C2 | |
| ~150 | singlet | C4 | |
| ~125 | singlet | C5 | |
| ~170 | singlet | C6 | |
| ~140 | doublet | C8 |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Parameter | Value | Reference |
| Molecular Ion (M⁺) | m/z 166 | [3] |
| Major Fragments | m/z 165, 44 | [3] |
The fragmentation likely involves the loss of a hydrogen atom to give the peak at m/z 165. The fragment at m/z 44 could correspond to a fragment of the purine ring.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The data presented here is for the parent compound, 6-mercaptopurine, and is expected to be very similar for the 7-methyl derivative.[5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3421 | N-H stretching |
| ~3095 | C-H aromatic stretching |
| ~1590 | N-H bending |
| ~1377 | C-O stretching |
| ~1025 | C-N stretching |
Signaling and Metabolic Pathway
This compound is a key metabolite in the metabolic pathway of 6-mercaptopurine. This pathway is critical to the therapeutic and toxic effects of the parent drug.
Metabolic Pathway of 6-Mercaptopurine
Caption: Metabolism of 6-mercaptopurine.
Biological Role
6-mercaptopurine is a prodrug that is converted intracellularly to its active metabolites.[6] One major pathway involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to thioinosine monophosphate (TIMP).[1] TIMP and its derivatives inhibit de novo purine synthesis, thereby disrupting DNA and RNA synthesis and leading to cytotoxicity in rapidly dividing cells.
Concurrently, 6-MP is also metabolized by thiopurine S-methyltransferase (TPMT) to this compound.[1] This methylation is generally considered an inactivation pathway, as this compound has reduced pharmacological activity compared to the thioguanine nucleotides derived from TIMP.[1] However, the accumulation of methylated metabolites can be associated with hepatotoxicity.[7] Therefore, the balance between the HGPRT and TPMT pathways is a critical determinant of both the efficacy and toxicity of 6-mercaptopurine therapy.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological context of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for its preparation in a laboratory setting. The detailed characterization data serves as a valuable reference for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the properties and metabolic fate of this compound is essential for optimizing the therapeutic use of 6-mercaptopurine and for the design of new purine-based therapeutic agents.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 3. This compound | C6H6N4S | CID 3034139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacogenomics and metabolite measurement for 6-mercaptopurine therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Methyl-6-mercaptopurine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 7-Methyl-6-mercaptopurine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Properties
This compound is a derivative of the thiopurine antimetabolite 6-mercaptopurine (B1684380). It functions as a substrate for the enzyme thiopurine methyltransferase (TPMT).[1] The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 7-methyl-3H-purine-6-thione | [2] |
| Synonyms | 7-Methyl-6-thiopurine, 7-Methylpurine-6-thiol, 1,7-dihydro-7-methyl-6H-Purine-6-thione | |
| CAS Number | 3324-79-6 | [2][3][4] |
| Molecular Formula | C6H6N4S | [2][3][4] |
| Molecular Weight | 166.21 g/mol | [2] |
| Appearance | Off-white to white crystalline powder | [3] |
| Melting Point | 286-288°C | |
| Solubility | Soluble in DMSO | |
| Purity | ≥87% to ≥95% (research grade) | [3] |
| Storage Temperature | -20°C | [3] |
| SMILES | CN1C=NC2=C1C(=S)N=CN2 | [2] |
| InChI | InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | [2] |
| InChIKey | FBGNWVFKAYFTRV-UHFFFAOYSA-N | [2] |
Chemical Structure
This compound is a purine (B94841) analog characterized by a methyl group at the 7-position of the purine ring and a thiol group at the 6-position. This structure is isomeric with 6-methylmercaptopurine (B131649), a key metabolite of 6-mercaptopurine.[5]
2D Structure:
Source: PubChem CID 3034139[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for research and development. Below are representative methodologies based on established procedures for related thiopurine compounds.
3.1. Synthesis of Thiopurine Analogs
A general method for the synthesis of thiopurine derivatives like 6-mercaptopurine involves the reaction of a hydroxypurine with a thiating agent. A plausible synthetic route for this compound would adapt this principle.
Example Protocol: Thionation of a Hypoxanthine Derivative
-
Starting Material: 7-methylhypoxanthine (B92402).
-
Reagents: Phosphorus pentasulfide (P4S10) and a high-boiling point solvent such as pyridine (B92270) or quinoline.[6]
-
Procedure:
-
A mixture of 7-methylhypoxanthine and an excess of phosphorus pentasulfide is suspended in dry pyridine.[6]
-
The reaction mixture is heated under reflux for several hours.[6]
-
The excess solvent is removed by distillation under reduced pressure.[6]
-
The residue is treated with water and heated to hydrolyze any remaining phosphorus compounds.[6]
-
After cooling, the crude product precipitates and is collected by filtration.[6]
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by dissolution in a dilute alkaline solution followed by acidification to precipitate the purified product.[6]
3.2. Analytical Quantification by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the quantification of 6-mercaptopurine and its metabolites in biological samples.[7][8] A similar protocol can be employed for this compound.
Protocol for Analysis in Red Blood Cells:
-
Sample Preparation:
-
HPLC System:
-
Mobile Phase: A mixture of methanol (B129727) and water with a buffer such as triethylamine.[7][8]
-
Detection: A diode array UV detector is used, with monitoring at a wavelength appropriate for the analyte (e.g., around 320-340 nm for thiopurines).[7][8]
-
Procedure:
-
An aliquot of the prepared supernatant is injected into the HPLC system.[7][8]
-
The analyte is separated on the C18 column and detected by its UV absorbance.[7][8]
-
Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.[7][8]
-
Signaling Pathways and Mechanism of Action
This compound's biological activity is understood in the context of the metabolic pathway of its parent compound, 6-mercaptopurine (6-MP). 6-MP is a prodrug that is converted into active thioguanine nucleotides (TGNs), which exert cytotoxic effects by being incorporated into DNA and RNA.[9][10][11] An alternative metabolic pathway involves methylation by thiopurine S-methyltransferase (TPMT), which can lead to the formation of methylmercaptopurine metabolites.[12][13] this compound is a known substrate for TPMT.[1]
The metabolism of 6-mercaptopurine is a critical determinant of its therapeutic efficacy and toxicity. The enzyme TPMT catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[12][13][14] Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting the balance between the formation of active TGNs and inactive 6-MMP, thereby influencing both the drug's effectiveness and the risk of side effects.[12][15]
The diagram below illustrates the metabolic pathways of 6-mercaptopurine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C6H6N4S | CID 3034139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.3324-79-6 BOC Sciences United States [bocscichem.lookchem.com]
- 4. This compound | 3324-79-6 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 7. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 11. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 12. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. 6 Mercaptopurine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
The Core Mechanism of 7-Methyl-6-mercaptopurine: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the mechanism of action of 7-Methyl-6-mercaptopurine (7-Me-6-MP). This document details its biochemical interactions, metabolic pathways, and cellular effects, supported by quantitative data, experimental methodologies, and visual diagrams.
Introduction
This compound is a purine (B94841) analogue and a derivative of the well-known antimetabolite 6-mercaptopurine (B1684380) (6-MP). It plays a significant role in the metabolic pathway of thiopurine drugs, which are widely used for their immunosuppressive and chemotherapeutic properties in the treatment of conditions such as inflammatory bowel disease, leukemias, and lymphomas. The primary mechanism of action of thiopurines revolves around their conversion to active metabolites that disrupt nucleic acid synthesis. 7-Me-6-MP is a key substrate for the enzyme thiopurine S-methyltransferase (TPMT), a critical enzyme in the metabolism of 6-MP.[1]
Biochemical Mechanism and Signaling Pathways
The pharmacological activity of this compound is intrinsically linked to the metabolic cascade of 6-mercaptopurine. The core of this mechanism involves the disruption of de novo purine synthesis, a fundamental process for the production of DNA and RNA.
Metabolic Activation and Inactivation of Thiopurines:
6-mercaptopurine (6-MP) is a prodrug that requires intracellular activation to exert its cytotoxic effects.[2] Upon entering the cell, 6-MP is metabolized through competing pathways:
-
Anabolic Pathway (Activation): Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to its active metabolite, thioinosine monophosphate (TIMP). TIMP is a potent inhibitor of several enzymes involved in purine nucleotide synthesis and interconversion.[3] Further enzymatic conversions lead to the formation of thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity.[4]
-
Catabolic Pathways (Inactivation):
-
Methylation: Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite.[3] this compound is a direct substrate for this enzymatic reaction.[1]
-
Oxidation: Xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid, another inactive metabolite.[4]
-
Direct Inhibitory Action of this compound:
Beyond its role as a substrate for TPMT, this compound is reported to possess direct inhibitory activity. It is suggested to suppress the metabolism of inosine (B1671953) monophosphate (IMP) by inhibiting phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase). This enzyme catalyzes the first committed step in de novo purine synthesis. By inhibiting this key enzyme, 7-Me-6-MP can directly contribute to the depletion of purine nucleotides, thereby hindering DNA and RNA synthesis.
The following diagram illustrates the metabolic pathway of 6-mercaptopurine and the central role of this compound formation.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its primary molecular target, thiopurine S-methyltransferase (TPMT).
| Parameter | Value | Enzyme | Organism | Reference |
| Km | 231 µM | Thiopurine S-methyltransferase (TPMT) | Human | [1] |
| Vmax | 2340 U/mg protein | Thiopurine S-methyltransferase (TPMT) | Human | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of thiopurine analogues like this compound.
Thiopurine S-methyltransferase (TPMT) Enzyme Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of this compound as a substrate for TPMT.
Methodology:
-
Enzyme Source: Recombinant human TPMT or lysate from cells expressing TPMT.
-
Substrates: Varying concentrations of this compound and the methyl donor S-adenosyl-L-methionine (SAM).
-
Reaction Buffer: A suitable buffer (e.g., phosphate (B84403) buffer) at physiological pH.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding an acid (e.g., perchloric acid).
-
Product Quantification: The formation of the methylated product is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Cell Viability and Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., leukemia cell lines like MOLT-4) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
De Novo Purine Synthesis Inhibition Assay
Objective: To determine the inhibitory effect of this compound on de novo purine synthesis.
Methodology:
-
Cell Culture and Treatment: Cells are pre-incubated with this compound.
-
Radiolabeling: A radiolabeled precursor of purine synthesis, such as [14C]formate or [14C]glycine, is added to the culture medium.
-
Incorporation: Cells are incubated to allow for the incorporation of the radiolabel into newly synthesized purine nucleotides.
-
Nucleotide Extraction: Intracellular nucleotides are extracted using an acid precipitation method.
-
Quantification: The amount of radioactivity incorporated into the purine nucleotide fraction is measured by scintillation counting.
-
Data Analysis: The inhibition of radiolabel incorporation in treated cells is compared to that in untreated control cells.
The following diagram illustrates a general experimental workflow for characterizing the mechanism of action of this compound.
Conclusion
The mechanism of action of this compound is multifaceted. It serves as a key substrate for the enzyme thiopurine S-methyltransferase, playing a crucial role in the metabolic inactivation of the parent drug, 6-mercaptopurine. Additionally, evidence suggests a direct inhibitory role on de novo purine synthesis through the inhibition of PRPP amidotransferase. This dual action underscores its importance in the overall therapeutic effect of thiopurine drugs. Further research is warranted to fully elucidate the quantitative aspects of its direct inhibitory activities and to explore any potential unique cellular effects independent of the 6-mercaptopurine metabolic pathway. This guide provides a foundational understanding for professionals engaged in the research and development of novel anticancer and immunosuppressive agents.
References
In Vitro Profile of 7-Methyl-6-mercaptopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-6-mercaptopurine is a purine (B94841) analog and a derivative of the well-known antimetabolite 6-mercaptopurine (B1684380) (6-MP). As a member of the thiopurine class of drugs, it is suggested to possess immunosuppressive, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its mechanism of action, available quantitative data, and relevant experimental protocols. Due to the limited specific research on this particular derivative, information from studies on its parent compound, 6-mercaptopurine, is included to provide a broader context for its potential biological activities.
Core Concepts: Mechanism of Action
This compound is believed to exert its biological effects primarily through the disruption of purine metabolism, a critical pathway for the synthesis of DNA and RNA. This mechanism is analogous to that of 6-mercaptopurine. The proposed mechanism involves the inhibition of key enzymes in the de novo purine synthesis pathway.[1]
Putative Mechanism of Action:
-
Inhibition of Phosphoribosylpyrophosphate Amidotransferase (PPAT): this compound is suggested to inhibit PPAT, the rate-limiting enzyme in the de novo purine synthesis pathway. This inhibition would lead to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis.
-
Interaction with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): As a purine analog, it may also be a substrate for HGPRT, leading to the formation of a fraudulent nucleotide that can be incorporated into nucleic acids, ultimately triggering cell cycle arrest and apoptosis.[2]
Below is a diagram illustrating the putative signaling pathway affected by this compound.
Caption: Putative inhibition of purine synthesis by this compound.
Quantitative Data
| Compound | Enzyme | K_m_ (μM) | V_max_ (U/mg protein) | Source |
| This compound | TPMT | 231 | 2340 | --INVALID-LINK-- |
Experimental Protocols
Due to the scarcity of specific published studies on this compound, this section provides a generalized protocol for a common in vitro cytotoxicity assay (MTT assay) based on methodologies used for the parent compound, 6-mercaptopurine. Additionally, a summary of the likely methodology used to obtain the TPMT kinetic data is provided based on a key reference in the field.
Representative Cytotoxicity Protocol: MTT Assay
This protocol is a generalized procedure for determining the cytotoxic effects of a compound on cultured cell lines.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MOLT-4, HepG2, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Workflow:
Caption: A generalized workflow for determining cytotoxicity using an MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plates overnight and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software package.
Thiopurine S-methyltransferase (TPMT) Enzyme Activity Assay Protocol Summary
The kinetic parameters for this compound as a substrate for TPMT were likely determined using a radiochemical assay. The following is a summarized protocol based on the methodology described by Deininger et al. (1994), the likely source of the available kinetic data.[3]
Objective: To determine the K_m_ and V_max_ of this compound for the enzyme TPMT.
Materials:
-
Recombinant human TPMT enzyme
-
This compound
-
S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)
-
Reaction buffer
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure Summary:
-
Reaction Setup: Prepare reaction mixtures containing the TPMT enzyme, varying concentrations of this compound, and a fixed concentration of [¹⁴C]SAM in a suitable reaction buffer.
-
Incubation: Initiate the reaction and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction, typically by adding a strong acid.
-
Extraction: Extract the radiolabeled methylated product into an organic solvent.
-
Quantification: Measure the radioactivity of the extracted product using a liquid scintillation counter.
-
Data Analysis: Convert the radioactive counts to product concentration. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
Conclusion
This compound is a thiopurine derivative with potential as an immunosuppressive and anticancer agent. While its mechanism of action is presumed to be similar to that of 6-mercaptopurine, involving the inhibition of de novo purine synthesis, there is a significant lack of specific in vitro studies to fully characterize its biological activity. The available quantitative data is limited to its interaction with the metabolic enzyme TPMT. Further research, including comprehensive cytotoxicity screening across various cell lines and detailed molecular pathway analysis, is necessary to fully elucidate the therapeutic potential of this compound. The generalized protocols provided in this guide can serve as a starting point for such investigations.
References
An In-depth Technical Guide to 7-Methyl-6-mercaptopurine
This technical guide provides a comprehensive overview of 7-Methyl-6-mercaptopurine, a thiopurine antimetabolite and a derivative of 6-mercaptopurine (B1684380). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and relevant experimental methodologies.
Introduction
This compound is a methylated derivative of the clinically significant drug 6-mercaptopurine. Like its parent compound, it is investigated for its potential immunosuppressive, anti-inflammatory, and anticancer activities. Understanding the properties and behavior of this specific methylated form is crucial for research into thiopurine metabolism and the development of related therapeutic agents. This document consolidates key data to facilitate further investigation and application.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C6H6N4S | PubChem[1] |
| Molecular Weight | 166.21 g/mol | PubChem[1] |
| Appearance | White Crystalline Powder | LKT Labs |
| Melting Point | 286-288°C | LKT Labs |
| Solubility | Soluble in DMSO | LKT Labs |
| Purity | ≥87% | LKT Labs |
Nomenclature and Identifiers
Accurate identification of chemical compounds is critical in research and development. The following table provides various names and identifiers for this compound.
| Identifier Type | Identifier | Source |
| IUPAC Name | 7-methyl-3H-purine-6-thione | PubChem[1] |
| CAS Number | 3324-79-6 | PubChem[1] |
| PubChem CID | 3034139 | PubChem[1] |
| InChI | InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | PubChem[1] |
| InChIKey | FBGNWVFKAYFTRV-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CN1C=NC2=C1C(=S)N=CN2 | PubChem[1] |
| Synonyms | 7-Methyl-6-thiopurine, 7-Methylpurine-6-thiol, NSC 17112 | PubChem[1] |
Biological Activity and Mechanism of Action
This compound is a derivative of 6-mercaptopurine, a well-established thiopurine antimetabolite. The biological activity of this compound is understood in the context of its parent compound's mechanism. 6-mercaptopurine acts as a purine (B94841) antagonist, interfering with DNA synthesis by inhibiting the production of adenine (B156593) and guanine (B1146940) nucleotides.[2][3] This disruption of nucleic acid metabolism leads to the death of rapidly proliferating cells, which is the basis for its use in treating certain cancers and autoimmune diseases.[2][4]
The metabolism of 6-mercaptopurine is complex, involving several enzymatic pathways that produce various active and inactive metabolites. One key pathway involves methylation by the enzyme thiopurine S-methyltransferase (TPMT).[2] While the primary methylated metabolite associated with hepatotoxicity is 6-methylmercaptopurine (B131649) (6-MMP), the formation and activity of this compound are also of interest in understanding the overall pharmacological profile of thiopurines.[5][6]
The mechanism of action for thiopurines like 6-mercaptopurine involves the inhibition of phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), which is a rate-limiting enzyme in the de novo synthesis of purines.[2][3] This leads to a reduction in the available purine pool, thereby inhibiting DNA and RNA synthesis.[2]
Caption: Metabolic pathway of 6-mercaptopurine.
Experimental Protocols
The quantification of thiopurine metabolites is crucial for therapeutic drug monitoring and research. Below is a detailed protocol for the determination of 6-mercaptopurine and its metabolites in red blood cells using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the intra-erythrocyte concentration of 6-mercaptopurine (6-MP) and its metabolites, 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP).[7][8]
Materials and Reagents:
-
Hanks solution
-
Dithiothreitol (DTT)
-
Perchloric acid (70%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Shimadzu SPD-M10A diode array UV detector or equivalent
-
Radialpack Resolve C18 column or equivalent
Procedure:
-
Sample Preparation:
-
Hydrolysis:
-
HPLC Analysis:
-
Inject 100 µl of the cooled supernatant directly into the HPLC system.[7][8]
-
The mobile phase consists of methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[7][8]
-
Monitor the eluates at 342 nm for 6-thioguanine, 322 nm for 6-mercaptopurine, and 303 nm for the hydrolysis product of 6-methylmercaptopurine.[7][8]
-
-
Data Analysis:
-
The analytes are expected to elute at approximately 5.3 min (6-TG), 6.0 min (6-MP), and 10.2 min (6-MMP hydrolysis product).[7][8]
-
Quantify the concentrations based on calibration curves prepared with known standards. The calibration curves should be linear with a correlation coefficient (r²) greater than 0.998.[7][8]
-
Performance Characteristics:
-
Analytical Recoveries: Approximately 73.2% for 6-TG, 119.1% for 6-MP, and 97.4% for 6-MMP.[7][8]
-
Lowest Detectable Concentrations: 3 pmol/8 x 10^8 erythrocytes for 6-TG and 6-MP, and 25 pmol/8 x 10^8 erythrocytes for 6-MMP.[7][8]
-
Quantification Limits (CV <15%): 8 pmol/8 x 10^8 erythrocytes for 6-TG, 10 pmol/8 x 10^8 erythrocytes for 6-MP, and 70 pmol/8 x 10^8 erythrocytes for 6-MMP.[7][8]
Caption: Workflow for HPLC quantification of 6-MP metabolites.
Conclusion
This compound is an important molecule in the study of thiopurine antimetabolites. This guide has provided a consolidated resource of its chemical and physical properties, nomenclature, and biological context. The detailed experimental protocol for the analysis of related thiopurine metabolites offers a practical methodology for researchers in the field. Further investigation into the specific biological activities and metabolic fate of this compound will contribute to a more complete understanding of thiopurine pharmacology and may open new avenues for therapeutic development.
References
- 1. This compound | C6H6N4S | CID 3034139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]
- 7. scielo.br [scielo.br]
- 8. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methyl-6-mercaptopurine: A Technical Overview for Researchers
An In-depth Guide to its Nomenclature, Properties, and Biological Significance
This technical guide provides a comprehensive overview of 7-Methyl-6-mercaptopurine, a methylated derivative of the well-known antimetabolite 6-mercaptopurine (B1684380). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and its role within relevant biological pathways.
Chemical Identity: IUPAC Name and Synonyms
The precise identification of a chemical compound is fundamental for scientific communication and research. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for this compound is 7-methyl-3H-purine-6-thione .[1] This name accurately describes the core purine (B94841) structure with a methyl group at the 7th position and a thione group at the 6th position.
In scientific literature and commercial databases, this compound is also known by a variety of synonyms. Understanding these alternative names is crucial for conducting thorough literature searches and identifying the compound in different contexts.
| Synonym | Reference |
| 7-Methyl-6-thiopurine | [1][2] |
| 1,7-Dihydro-7-methyl-6H-purine-6-thione | [1] |
| 7-Methylpurine-6-thiol | [1][2] |
| 6-Mercapto-7-methylpurine | [1] |
| 7-Methyl-1,7-dihydro-6H-purine-6-thione | [1] |
| 7-Methyl-6-thiopurin | [1] |
| 7-methyl-6-thioxopurine | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, formulation, and for understanding its behavior in biological systems. The following table summarizes key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C6H6N4S | [1] |
| Molecular Weight | 166.21 g/mol | [1][2] |
| CAS Number | 3324-79-6 | [2] |
| Appearance | White Crystalline Powder | [2] |
| Melting Point | 286-288°C | [2] |
| Solubility | Soluble in DMSO | [2] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
Biological Context and Signaling Pathway
This compound is a metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (6-MP).[3] Understanding the metabolic pathway of 6-MP is critical to elucidating the role and mechanism of its 7-methylated derivative. 6-MP is a prodrug that is converted into its active form, thioguanine nucleotides (TGNs), which exert cytotoxic effects by being incorporated into DNA and RNA.[4][5]
One of the key enzymes in the metabolism of 6-MP is thiopurine S-methyltransferase (TPMT).[2][6] TPMT catalyzes the methylation of 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), a major metabolite. While the primary focus is often on 6-MMP, the methylation can also occur at the 7-position of the purine ring, leading to the formation of this compound. The metabolic fate and specific biological activity of this compound are areas of ongoing research.
The following diagram illustrates the metabolic pathway of 6-mercaptopurine, highlighting the position of this compound as a potential metabolite.
References
- 1. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
Methodological & Application
7-Methyl-6-mercaptopurine HPLC analysis method
An in-depth analysis of 7-Methyl-6-mercaptopurine (7-Me-6-MP), a key metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (B1684380) (6-MP), is crucial for therapeutic drug monitoring to optimize dosing and minimize toxicity. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the quantification of 7-Me-6-MP in biological matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the analysis of this important metabolite.
Application Notes
Introduction
This compound is a primary metabolite of 6-mercaptopurine, formed through the enzymatic action of thiopurine S-methyltransferase (TPMT). Monitoring the levels of 7-Me-6-MP, along with other 6-MP metabolites like 6-thioguanine (B1684491) nucleotides (6-TGNs), in patients is essential for assessing treatment efficacy and predicting potential adverse effects such as hepatotoxicity. The concentration of these metabolites can vary significantly among individuals due to genetic polymorphisms in the TPMT enzyme. Consequently, a validated HPLC method for the accurate quantification of 7-Me-6-MP is a critical tool in clinical and research settings.
Principle of the Method
The presented HPLC method facilitates the separation and quantification of this compound from other 6-mercaptopurine metabolites and endogenous components in biological samples, typically red blood cells (erythrocytes). The protocol involves the isolation of erythrocytes, lysis of the cells, and a crucial acid hydrolysis step. This hydrolysis converts the intracellular nucleotide metabolites, such as 6-methylmercaptopurine (B131649) nucleotides (6-MMPN), into their corresponding purine (B94841) base, this compound (6-MMP). Following hydrolysis, the sample is directly injected into a reverse-phase HPLC system equipped with a UV detector for analysis.
Experimental Protocols
1. Sample Preparation from Red Blood Cells
This protocol is adapted from established methods for the analysis of 6-mercaptopurine metabolites in erythrocytes.[1][2][3]
-
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Hanks solution
-
Dithiothreitol (B142953) (DTT)
-
Perchloric acid (70%)
-
Centrifuge capable of 13,000 g
-
Heating block or water bath at 100°C
-
Microcentrifuge tubes
-
-
Procedure:
-
Centrifuge the whole blood sample to separate plasma and red blood cells (RBCs).
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBCs with a suitable buffer, such as Hanks solution.
-
Resuspend a known quantity of RBCs (e.g., 8 x 10⁸ cells) in 350 µL of Hanks solution containing 7.5 mg of dithiothreitol (DTT).[1][2][3]
-
Lyse the cells and precipitate proteins by adding 50 µL of 70% perchloric acid.[1][2][3]
-
Vortex the mixture thoroughly.
-
Centrifuge at 13,000 g to pellet the precipitated proteins.[1][2][3]
-
Transfer the supernatant to a new tube.
-
Hydrolyze the nucleotide metabolites by heating the supernatant at 100°C for 45-60 minutes.[1][2][3][4] During this step, 6-methylmercaptopurine is converted to 4-amino-5-(methylthio)carbonyl imidazole (B134444) (AMTCI), which is then quantified.[3]
-
Cool the sample to room temperature.
-
The sample is now ready for HPLC analysis.
-
2. HPLC Analysis
The following chromatographic conditions are a representative example for the analysis of this compound and other 6-mercaptopurine metabolites.[1][2][3]
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 7.5:92.5, v/v) containing 100 mM triethylamine, with the pH adjusted as needed.[1][2][3]
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: this compound (as its hydrolysis product) can be monitored at approximately 303 nm.[1][2][3] Other metabolites like 6-thioguanine and 6-mercaptopurine can be monitored at 342 nm and 322 nm, respectively.[1][2][3]
-
Column Temperature: Ambient
-
Data Presentation
The following tables summarize quantitative data from a representative HPLC method for the analysis of 6-mercaptopurine and its metabolites, including this compound (6-MMP).
Table 1: Chromatographic and Performance Data
| Parameter | 6-Thioguanine (6-TG) | 6-Mercaptopurine (6-MP) | This compound (6-MMP) | Reference |
| Retention Time (min) | 5.3 | 6.0 | 10.2 (as AMTCI) | [1][2] |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 | [1][2] |
| Analytical Recovery (%) | 73.2 | 119.1 | 97.4 | [1][2] |
| Intra-assay Variation (%) | < 9.6 | 9.6 | < 9.6 | [1][2] |
| Inter-assay Variation (%) | < 14.3 | 14.3 | < 14.3 | [1][2] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | 6-Thioguanine (6-TG) | 6-Mercaptopurine (6-MP) | This compound (6-MMP) | Reference |
| LOD (pmol/8 x 10⁸ erythrocytes) | 3 | 3 | 25 | [1][2] |
| LOQ (pmol/8 x 10⁸ erythrocytes) | 8 | 10 | 70 | [1][2] |
Mandatory Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Simplified metabolic pathways of 6-mercaptopurine.
References
Application Note: Quantitation of 6-Methylmercaptopurine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-Mercaptopurine (B1684380) (6-MP) is a crucial therapeutic agent in the management of acute lymphoblastic leukemia and autoimmune diseases. Its efficacy and toxicity are closely linked to the metabolic pathway, which is primarily governed by the enzyme thiopurine S-methyltransferase (TPMT). TPMT catalyzes the methylation of 6-mercaptopurine to 6-methylmercaptopurine (B131649) (6-MMP), a major metabolite. Monitoring the plasma concentrations of 6-MMP is essential for optimizing therapeutic outcomes and minimizing adverse effects, such as hepatotoxicity. This application note provides a detailed protocol for the sensitive and specific quantification of 6-MMP in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method involves the extraction of 6-methylmercaptopurine from human plasma via protein precipitation. The extracted analyte is then separated from endogenous plasma components using reverse-phase ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard with a calibration curve prepared in a surrogate matrix.
Signaling Pathway
Caption: Metabolic pathways of 6-mercaptopurine.
Experimental Workflow
Caption: Experimental workflow for 6-MMP analysis.
Materials and Reagents
-
6-Methylmercaptopurine (≥98% purity)
-
6-Methylmercaptopurine-d3 (internal standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQD)
-
Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving 6-MMP and 6-MMP-d3 in methanol.
-
Working Standard Solutions: Serially dilute the 6-MMP primary stock solution with 50% methanol to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the 6-MMP-d3 primary stock to a final concentration of 100 ng/mL in 50% methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (100 ng/mL 6-MMP-d3).
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Vortex and transfer to an autosampler vial for injection.
UPLC-MS/MS Method
| Parameter | Condition |
| UPLC Conditions | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
| Gradient Program | Time (min) |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Analyte |
Quantitative Data Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| 6-MMP | 1.0 - 500 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | <15 | <15 | 85 - 115 |
| Low QC | 3.0 | <10 | <10 | 90 - 110 |
| Mid QC | 50 | <10 | <10 | 90 - 110 |
| High QC | 400 | <10 | <10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | >85 | 90 - 110 |
| High QC | 400 | >85 | 90 - 110 |
Conclusion
The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of 6-methylmercaptopurine in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in a research or clinical research setting, facilitating therapeutic drug monitoring and pharmacokinetic studies of 6-mercaptopurine.
Note on Nomenclature: While the user request specified "7-Methyl-6-mercaptopurine," the vast majority of scientific literature and clinical interest is focused on the metabolite "6-methylmercaptopurine" (6-MMP). This application note is therefore centered on the quantification of 6-MMP, which is the clinically relevant methylated metabolite of 6-mercaptopurine. The analytical principles described herein can be adapted for other isomers with appropriate validation.
Application Notes and Protocols: 7-Methyl-6-mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-6-mercaptopurine is a thiopurine antimetabolite and a derivative of 6-mercaptopurine (B1684380) (6-MP). It exhibits immunosuppressive, anti-inflammatory, and anticancer chemotherapeutic activities. This compound is clinically utilized in the treatment of conditions such as inflammatory bowel disease (IBD), Crohn's disease, leukemias, and lymphomas. Structurally, it is an analog of the purine (B94841) bases adenine (B156593) and hypoxanthine, which allows it to interfere with nucleic acid biosynthesis.[1][2]
Mechanism of Action
This compound, similar to its parent compound 6-mercaptopurine, functions as a purine antagonist. Its primary mechanism involves the inhibition of de novo purine synthesis.[1] The methylated metabolite, methyl-thioinosine monophosphate (Me-TIMP), is a potent inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in this pathway.[1][2][3][4] This inhibition depletes the intracellular pool of purine nucleotides (adenine and guanine), which are essential for DNA and RNA synthesis.[1][3] The disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like lymphocytes and cancer cells.[3][5]
The metabolic activation of thiopurines is crucial for their cytotoxic effects. 6-mercaptopurine is converted to its active thioinosine monophosphate (TIMP) form by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][3] TIMP can then be methylated to form methyl-thioinosine monophosphate (Me-TIMP).[4][6] These metabolites inhibit multiple enzymes in the purine synthesis and interconversion pathways, leading to the desired therapeutic effects.[2][3]
Caption: Metabolic activation and inhibitory pathways of thiopurines.
Quantitative Data
The following tables summarize key quantitative data for 6-mercaptopurine and its metabolites, which serve as a reference for studies involving this compound.
Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
|---|---|---|---|---|
| A549 (Human Lung Carcinoma) | MTT Assay | 48 hrs | 47 µM | [7] |
| Jurkat (Human T-cell Leukemia) | XTT Assay | 16 hrs | > 200 µM |[7] |
Table 2: Pharmacokinetic Parameters of 6-Mercaptopurine
| Species | Administration | Dose | Cmax | AUC | t1/2 (elimination) | Reference |
|---|---|---|---|---|---|---|
| Human (Children with ALL) | Oral | 25 mg/m² | 72.5 ng/mL | 225.3 h·ng/mL | - | [8] |
| Human (Children with ALL) + MTX (2 g/m²) | Oral | 25 mg/m² | 151.5 ng/mL (+108%) | 380.8 h·ng/mL (+69%) | - | [8][9] |
| Rat | Oral | 75 mg/m² | - | - | - | [8] |
| Rat + MTX (5 g/m²) | Oral | 75 mg/m² | +110% | +230% | - | [8] |
| Dog (Canine Renal Transplant Model) | IV Bolus | 10 mg/kg | - | - | 1.4 +/- 0.2 hr |[10] |
Table 3: Therapeutic Drug Monitoring (TDM) Reference Ranges for 6-MP Metabolites
| Metabolite | Therapeutic Range | Association | Toxicity | Reference |
|---|---|---|---|---|
| 6-Thioguanine (B1684491) Nucleotides (6-TGN) | > 230-235 pmol/8x10⁸ RBC | Higher efficacy, remission | > 450 pmol/8x10⁸ RBC (Myelotoxicity) | [11][12] |
| 6-Methylmercaptopurine (B131649) (6-MMP) | < 5700 pmol/8x10⁸ RBC | - | > 5700 pmol/8x10⁸ RBC (Hepatotoxicity) |[11][12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound (Soluble in DMSO)
-
Cancer cell line (e.g., A549, Jurkat, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Quantification of Thiopurine Metabolites in Red Blood Cells (RBCs) by HPLC
This protocol outlines a method for the simultaneous determination of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs) in RBCs, adapted from established methods for therapeutic drug monitoring.[13][14][15]
Materials:
-
Whole blood collected in EDTA tubes
-
Perchloric acid (HClO₄)
-
Dithiothreitol (DTT)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Purospher RP18-e)
-
6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) standards
Procedure:
-
Sample Preparation:
-
Collect whole blood and centrifuge to separate RBCs. Wash the RBC pellet with saline.
-
Lyse a known volume of RBCs with cold water.
-
-
Deproteinization and Hydrolysis:
-
HPLC Analysis:
-
Inject the hydrolyzed sample into the HPLC system.
-
Mobile Phase: A gradient of methanol and a dihydrogenophosphate buffer.
-
Detection: Monitor the column effluent using a UV detector at specific wavelengths for 6-TG (e.g., 342 nm) and 6-MMP (e.g., 303 nm).[17]
-
Quantification: Create a standard curve using known concentrations of 6-TG and 6-MMP standards. Calculate the concentration of metabolites in the sample based on the peak areas from the chromatogram. Results are typically expressed as pmol per 8 x 10⁸ RBCs.
-
Caption: Workflow for HPLC-based quantification of thiopurine metabolites.
Protocol 3: Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound
-
Wistar or Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles or IV infusion setup
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Acclimatization and Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight before dosing but allow access to water.
-
Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg) or intravenous injection.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 3000g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).
-
Caption: General workflow for a pharmacokinetic study in a rodent model.
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetic advantage of local 6-mercaptopurine infusion in a canine renal transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lab Information Manual [apps.sbgh.mb.ca]
- 12. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Using 6-Mercaptopurine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The compound "7-Methyl-6-mercaptopurine" is a specific chemical isomer.[1] However, the vast majority of cell culture research and pharmacological data pertains to its parent compound, 6-mercaptopurine (B1684380) (6-MP) , and its key S-methylated metabolite, 6-methylmercaptopurine (B131649) (6-MMP) .[2] 6-MP is the active drug administered and used in in vitro studies to understand the cellular effects of its entire metabolic cascade. Therefore, these application notes will focus on the use of 6-mercaptopurine (6-MP) in cell culture, which is the standard and most relevant compound for this research area.
Introduction
6-Mercaptopurine (6-MP), sold under brand names like Purinethol, is a purine (B94841) analogue that functions as an antimetabolite.[3] It is a cornerstone medication in the treatment of acute lymphoblastic leukemia (ALL) and is also utilized for its immunosuppressive properties in autoimmune diseases like Crohn's disease and ulcerative colitis.[3][4] In a research context, 6-MP is a valuable tool for studying pathways of purine metabolism, DNA synthesis, cell cycle regulation, and apoptosis. As a prodrug, its efficacy is dependent on intracellular conversion to active metabolites that exert cytotoxic effects.[4]
Mechanism of Action
6-Mercaptopurine is a prodrug that requires intracellular anabolic conversion to exert its cytotoxic and immunomodulatory effects. Its mechanism is multifaceted, primarily targeting the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[4][5]
-
Metabolic Activation: Upon entering the cell, 6-MP is metabolized by three competing enzymatic pathways.
-
Anabolism (Activation): The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into its primary active metabolite, thioinosine monophosphate (TIMP).[3][5] TIMP is subsequently converted into other active thiopurine nucleotides, including 6-thioguanine (B1684491) nucleotides (TGNs).
-
Catabolism (Inactivation): Xanthine oxidase (XO) metabolizes 6-MP to the inactive 6-thiouric acid.[5]
-
Methylation: The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite. TPMT also methylates TIMP to form methyl-thioinosine monophosphate (Me-TIMP), which is an active metabolite.[4]
-
-
Cytotoxic Effects: The active metabolites interfere with cellular processes in two main ways:
-
Incorporation into Nucleic Acids: 6-Thioguanine nucleotides (TGNs) are incorporated into DNA and RNA. This incorporation disrupts the structure and function of these nucleic acids, leading to DNA strand breakage, faulty replication during the S-phase of the cell cycle, and ultimately, programmed cell death (apoptosis).[4][5][6]
-
Inhibition of de novo Purine Synthesis: The metabolite Me-TIMP is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the rate-limiting step in the de novo purine synthesis pathway.[4] This depletes the intracellular pool of normal purines, further hindering DNA and RNA synthesis.[5]
-
Key Applications in Cell Culture
-
Anti-proliferative and Cytotoxicity Studies: Evaluating the efficacy of 6-MP against various cancer cell lines, particularly leukemia, breast cancer, and lung cancer cell lines.[7]
-
Apoptosis Induction: Investigating the molecular pathways of programmed cell death triggered by DNA damage and metabolic stress.
-
Cell Cycle Analysis: Determining the effect of 6-MP on cell cycle progression, often showing an arrest in the S-phase.[4]
-
Drug Resistance Studies: Exploring mechanisms of resistance to 6-MP, such as alterations in metabolic enzymes like HGPRT or TPMT.[5]
-
Combination Therapy Screening: Assessing synergistic or additive effects of 6-MP when combined with other chemotherapeutic agents.[7]
Data Summary
Table 1: Cytotoxicity of 6-Mercaptopurine (6-MP) in Various Cell Lines
| Cell Line | Assay Type | Concentration / IC50 | Treatment Duration | Observed Effect | Citation(s) |
| Jurkat (T-cell leukemia) | Cytotoxicity | IC50: 0.36 µM | 48 hours | Inhibition of cell viability | [8] |
| SUM149 (Breast Cancer) | Colony Formation | 4 µM | 21 days | Inhibition of metabolically adaptable cells | [9] |
| SUM149 (Breast Cancer) | Cytotoxicity | 32 µM | 12 days | >99% cell death | [9] |
| Lymphocytes (PBMC-derived) | MTT Assay | 1 µg/mL (~6.6 µM) | 3 days | Clear inhibition of cell growth | [10] |
| HeLa / MDA-MB-231 | Western Blot | 300 µM (2 hr pre-treatment) | 2 hours | Inhibition of AMPK phosphorylation | [11] |
| Various Solid Tumors¹ | ATP Content / Colony Formation | Tested up to clinical Cmax | Not specified | Additive to sub-additive effects with Dasatinib (B193332) | [7] |
¹Includes MCF-7, MDA-MB-468 (breast); NCI-H23, NCI-H460 (lung); A498, 786-O (renal).
Table 2: Effects of 6-Mercaptopurine (6-MP) on Apoptosis and Cell Cycle
| Cell Line | Parameter | Treatment | Result | Citation(s) |
| Jurkat (T-cell leukemia) | Apoptosis | 0.5 µM, 2 µM, 5 µM for 48h | Dose-dependent increase in apoptosis (7.76%, 16.30%, 25.29% respectively) | [8] |
| Fetal Rat Neural Progenitors | Cell Cycle | 50 mg/kg in vivo | Accumulation of cells in S and G2/M phases from 24 to 72 hours | |
| Fetal Rat Neural Progenitors | Apoptosis | 50 mg/kg in vivo | Increase in sub-G1 (apoptotic) cells from 24 to 72 hours |
Visualized Pathways and Workflows
Caption: Intracellular metabolic pathway of 6-Mercaptopurine (6-MP).
Caption: General experimental workflow for 6-MP cell culture studies.
Caption: Logical flow from 6-MP treatment to cellular outcomes.
Experimental Protocols
Protocol 1: Preparation of 6-Mercaptopurine Stock Solution
6-MP is poorly soluble in water and ethanol (B145695) but highly soluble in dimethyl sulfoxide (B87167) (DMSO).[12][13]
Materials:
-
6-Mercaptopurine powder (anhydrous or monohydrate)
-
Sterile, anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes or cryovials
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of 6-MP powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 20-50 mM or 3-8 mg/mL). A 5 mg/mL stock in DMSO is a common starting point.[13]
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage (stable for ≥4 years) or at 4°C for short-term use.[13]
-
When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[14]
Materials:
-
Cells cultured in a 96-well plate
-
Complete cell culture medium
-
6-MP working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[15]
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.[15]
-
Treatment: Prepare serial dilutions of 6-MP in culture medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14][15]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from medium-only wells.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold 1X PBS
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with 6-MP for the desired time. Include positive and negative controls.
-
Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[17]
Materials:
-
Treated and control cells (~1 x 10⁶ cells per sample)[18]
-
1X PBS
-
Ice-cold 70% ethanol
-
RNase A solution (e.g., 100 µg/mL)[18]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)[19]
-
Flow cytometry tubes
Procedure:
-
Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 400 µL of PBS.[18]
-
Fixation: While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise. This is a critical step to prevent cell clumping.[18][20]
-
Incubation: Fix the cells for at least 30-60 minutes on ice or at 4°C. (Cells can be stored in ethanol at -20°C for several weeks).[20][21]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, ~850 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with 1-2 mL of PBS.[18][21]
-
RNase Treatment: Resuspend the cell pellet in a small volume of PBS and add 50 µL of RNase A solution. Incubate for 5-30 minutes at room temperature to degrade RNA, which PI can also bind to.[18][19][20]
-
PI Staining: Add 400-500 µL of PI staining solution directly to the cells and mix well.[18][19]
-
Incubation: Incubate for at least 5-10 minutes at room temperature, protected from light.[18]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use gating strategies to exclude doublets and debris. The fluorescence intensity will correspond to DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[19]
References
- 1. This compound | C6H6N4S | CID 3034139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylmercaptopurine | C6H6N4S | CID 5778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 6. Desulfuration of 6-mercaptopurine. The basis for the paradoxical cytotoxicity of thiopurines in cultured human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyses of the combination of 6-MP and dasatinib in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for 7-Methyl-6-mercaptopurine in In Vivo Animal Studies
Disclaimer: Direct in vivo animal studies, pharmacokinetic data, and established protocols specifically for 7-Methyl-6-mercaptopurine are not available in the current scientific literature. The following application notes and protocols are therefore extrapolated from the extensive research on its parent compound, 6-mercaptopurine (B1684380) (6-MP). Researchers should use this information as a foundational guide and must conduct thorough dose-finding and toxicity studies before commencing any substantive in vivo experiments with this compound.
Introduction
This compound is a methylated derivative of 6-mercaptopurine (6-MP), a well-established thiopurine antimetabolite. 6-MP and its prodrug azathioprine (B366305) are widely used for their immunosuppressive and anti-inflammatory properties in treating conditions such as inflammatory bowel disease, as well as for their chemotherapeutic effects against leukemias and lymphomas.[1] The biological activities of 6-MP are attributed to its intracellular conversion to thioguanine nucleotides (TGNs), which interfere with DNA and RNA synthesis. Another significant metabolic pathway for 6-MP is methylation, primarily S-methylation, catalyzed by thiopurine S-methyltransferase (TPMT), leading to the formation of 6-methylmercaptopurine (B131649) (6-MMP).[1]
The introduction of a methyl group at the 7-position of the purine (B94841) ring of 6-mercaptopurine results in this compound. The precise in vivo effects, metabolic fate, and therapeutic potential of this specific modification are currently not well-documented. The protocols and data presented herein are based on studies conducted with the parent compound, 6-mercaptopurine, and should be adapted with caution for this compound.
Mechanism of Action (Based on 6-Mercaptopurine)
6-Mercaptopurine exerts its effects by acting as a purine antagonist.[1][2] Once inside the cell, it is converted to its active metabolites, primarily 6-thioguanine (B1684491) nucleotides (TGNs), through the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) pathway. These TGNs are then incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression. The proposed mechanism involves several key steps:
-
Inhibition of de novo purine synthesis: 6-MP metabolites inhibit phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), a key enzyme in the purine synthesis pathway.[1]
-
Disruption of DNA and RNA: Incorporation of TGNs into DNA and RNA leads to chain termination and dysfunction, ultimately triggering apoptosis in rapidly dividing cells.
-
Immunosuppression: By interfering with lymphocyte proliferation, 6-MP suppresses the immune response.
It is hypothesized that this compound may act through a similar mechanism, although the N7-methylation could influence its affinity for metabolic enzymes and its subsequent activation or detoxification pathways.
Caption: Hypothesized metabolic pathway of this compound.
Pharmacokinetic Data (Based on 6-Mercaptopurine in Animal Models)
Comprehensive pharmacokinetic data for this compound is not available. The following table summarizes key pharmacokinetic parameters of 6-mercaptopurine in various animal species to provide a comparative reference.
| Parameter | Species | Dosage and Route | T1/2 (half-life) | Cmax (Peak Concentration) | AUC (Area Under the Curve) | Clearance | Reference |
| 6-Mercaptopurine | Rat | 75 mg/m2 (oral) | - | - | - | - | [3] |
| with Methotrexate | 110% increase | 230% increase | |||||
| Rabbit | 18 mg/kg (daily) | - | - | - | - | [4] | |
| Juvenile Rat | 5, 10, 20 mg/kg (oral) | - | - | - | - | [5] |
Note: The pharmacokinetics of 6-MP are known to be highly variable between species and even individuals, partly due to genetic polymorphisms in metabolizing enzymes like TPMT.[1]
Toxicology and Side Effects (Based on 6-Mercaptopurine)
The primary toxicities associated with 6-mercaptopurine are myelosuppression and hepatotoxicity.[1] Researchers working with this compound should be vigilant for similar adverse effects.
Key Toxicities of 6-Mercaptopurine:
-
Myelosuppression: Manifests as leukopenia, thrombocytopenia, and anemia. This is a dose-limiting toxicity.
-
Hepatotoxicity: Can range from elevated liver enzymes to jaundice and more severe liver damage. The risk is associated with high levels of the methylated metabolite, 6-MMP.[6]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common.
-
Genotoxicity: 6-mercaptopurine has been shown to be mutagenic.[7]
Experimental Protocols (Hypothetical for this compound)
The following are hypothetical protocols based on established methods for 6-mercaptopurine. These protocols require thorough validation for this compound.
General Preparation and Administration
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., 0.5% carboxymethylcellulose, sterile saline with pH adjustment, or as recommended by the supplier)
-
Appropriate administration equipment (e.g., gavage needles for oral administration, sterile syringes and needles for injection)
Protocol:
-
Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.
-
Dosing: The appropriate dose will need to be determined through dose-range-finding studies. As a starting point, doses used for 6-mercaptopurine in the relevant animal model could be considered (see table above).
-
Administration:
-
Oral (PO): Administer the formulation using oral gavage.
-
Intraperitoneal (IP): Inject the sterile formulation into the peritoneal cavity.
-
Intravenous (IV): Administer the sterile, filtered solution via an appropriate vein (e.g., tail vein in mice).
-
Caption: General workflow for in vivo studies.
Monitoring for Toxicity
Protocol:
-
Daily Observations: Monitor animals for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Hematology: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at baseline and at specified time points post-administration. Perform complete blood counts (CBC) to assess for myelosuppression.
-
Serum Chemistry: Analyze serum for markers of liver function, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: At the end of the study, collect and fix tissues (especially liver, spleen, and bone marrow) in 10% neutral buffered formalin for histopathological examination.
Pharmacokinetic Analysis
Protocol:
-
Dosing: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound and its potential metabolites in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, Cmax, and AUC.
Conclusion
While this compound is a commercially available derivative of the important therapeutic agent 6-mercaptopurine, there is a significant lack of in vivo data to guide its use in animal studies. The information provided here, extrapolated from research on 6-mercaptopurine, offers a starting point for investigators. It is imperative that any in vivo research with this compound begins with rigorous, small-scale pilot studies to determine its safety and pharmacokinetic profile before proceeding to larger efficacy studies. Collaboration with a pharmacologist or toxicologist is highly recommended.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Studies on the anti-inflammatory action of 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single versus intermittent cycle exposure effect of 6-mercaptopurine in juvenile Sprague-Dawley rat: a germ cell-specific mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 7-Methyl-6-mercaptopurine as a Research Tool in Immunology
Introduction
6-mercaptopurine (B1684380) (6-MP) is a cornerstone immunosuppressive agent and chemotherapy drug. It functions as a prodrug, undergoing extensive intracellular metabolism to exert its effects. One of the key metabolic pathways involves methylation by the enzyme thiopurine methyltransferase (TPMT), leading to the formation of 6-methylmercaptopurine (B131649) (6-MMP).[1] While the user query specified "7-Methyl-6-mercaptopurine," the predominant and biologically significant methylated metabolite discussed in immunology research is 6-MMP and its active nucleotide form, 6-methylthioinosine (B81876) monophosphate (Me-TIMP). This document will focus on the applications of these methylated metabolites as research tools to investigate immunological pathways.
The primary mechanism of these methylated metabolites is the potent inhibition of the de novo purine (B94841) synthesis pathway, which is critical for the proliferation of rapidly dividing cells like lymphocytes.[2][3][4] By starving cells of essential DNA and RNA building blocks, 6-MMP and its derivatives serve as powerful tools to study T-cell activation, proliferation, apoptosis, and inflammatory signaling. These application notes provide an overview of the mechanisms, quantitative data, and detailed protocols for utilizing these compounds in an immunological research setting.
Mechanism of Action
6-MP is metabolized via three major pathways, but its role as an inhibitor of purine synthesis is mediated through methylation.
-
Metabolic Activation: 6-MP is methylated by thiopurine methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP).[1] 6-MMP is then converted to its active nucleotide form, 6-methylthioinosine monophosphate (Me-TIMP).[3]
-
Inhibition of Purine Synthesis: Me-TIMP is a strong inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo pathway for purine synthesis.[5] This inhibition depletes the intracellular pool of purine nucleotides (adenine and guanine), which are essential for DNA and RNA synthesis.[2][3]
-
Cellular Consequences: The deprivation of purines leads to the arrest of cell proliferation, particularly in rapidly dividing lymphocytes, and can ultimately induce apoptosis (programmed cell death).[3][6]
-
Inhibition of Signaling Pathways: Beyond purine synthesis, metabolites of 6-MP have been shown to inhibit the small GTPase Rac1 signaling pathway.[3] This pathway is crucial for T-cell activation and cytoskeletal rearrangement. Inhibition of Rac1 can suppress downstream signaling cascades, including the nuclear factor kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines.[3][7]
Caption: Metabolic activation of 6-mercaptopurine to its methylated metabolites.
Caption: Key immunological pathways inhibited by 6-mercaptopurine metabolites.
Quantitative Data Summary
The following table summarizes key concentrations and treatment times for using 6-mercaptopurine and its metabolites in immunological assays, as derived from published literature.
| Parameter | Cell Type | Compound | Concentration | Duration | Outcome | Reference |
| IC50 | Molt-3 T-cell line, Healthy PBMCs | 6-MP | 10 µM | 96 hours | Inhibition of proliferation | [8] |
| Cell Viability | NCI-H292 epithelial cells | 6-MP | Up to 15 µM | Not specified | No effect on viability | [7] |
| Effective Dose | NCI-H292, MLE-12 epithelial cells | 6-MP | 10 µM | Not specified | Inhibition of cytokine expression | [7] |
| Apoptosis Study | Jurkat T-cells | 6-MP | 50 µM | 24, 48, 72 hours | Induction of apoptosis, reduced viability | [6][9] |
| Cell Cycle Arrest | Jurkat T-cells | 6-MP | 50 µM | 24, 48, 72 hours | Cell cycle arrest | [9] |
| Hepatotoxicity | In vivo (Human) | 6-MMP | >5700 pmol/8x10⁸ RBCs | Chronic | Associated with hepatotoxicity | [1] |
| Therapeutic Range | In vivo (Human) | 6-TGN | >235 pmol/8x10⁸ RBCs | Chronic | Associated with clinical remission | [1] |
Experimental Protocols
Application 1: Assessment of T-Cell Proliferation Inhibition
This protocol details a method to assess the anti-proliferative effects of 6-MP/6-MMP on T-lymphocytes using a colorimetric assay such as WST-1 or MTT. These assays measure the metabolic activity of cells, which correlates with cell number.
Protocol 1: T-Cell Proliferation Assay (WST-1)
Materials:
-
Lymphocyte cell line (e.g., Jurkat, Molt-3) or isolated primary T-cells (PBMCs)
-
Complete RPMI-1640 medium
-
T-cell activators: Anti-CD3 antibody, Anti-CD28 antibody
-
6-Mercaptopurine (dissolved in 0.01 N NaOH or DMSO)
-
Vehicle control (0.01 N NaOH or DMSO)
-
96-well flat-bottomed cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader (440-450 nm)
Methodology:
-
Plate Coating (for PBMC activation): Add 100 µL of anti-CD3 antibody (10 µg/mL) to each well of a 96-well plate. Incubate for 1-2 hours at 37°C. Aspirate the antibody solution just before adding cells.[8]
-
Cell Seeding: Seed T-cells (e.g., 2 x 10⁴ cells/well) in 100 µL of complete RPMI medium. For PBMCs, add anti-CD28 antibody (2.5 µg/mL) to the cell suspension before seeding.[8]
-
Drug Treatment: After a 4-hour activation period, add serial dilutions of 6-MP (e.g., 10 nM to 100 µM) to the wells.[8] Include wells with vehicle only as a control.
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C in a 5% CO₂ incubator.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours, or until a color change is apparent.[8]
-
Data Acquisition: Measure the absorbance at 440 nm using a microplate reader.[8]
-
Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for assessing T-cell proliferation inhibition.
Application 2: Induction of Apoptosis in Immune Cells
This protocol describes the use of 6-MP to induce apoptosis in lymphocyte populations and its detection using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Protocol 2: Flow Cytometry for Apoptosis
Materials:
-
Jurkat T-cells or other susceptible lymphocyte line
-
Complete RPMI-1640 medium
-
Vehicle control
-
6-well or 12-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Culture: Seed Jurkat T-cells at a density of 0.5-1 x 10⁶ cells/mL in culture plates.
-
Drug Treatment: Treat cells with 50 µM 6-MP or vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[6][9]
-
Cell Harvesting: Harvest the cells by centrifugation (300 x g for 5 minutes). Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Experimental workflow for detecting apoptosis via flow cytometry.
Application 3: Analysis of Inflammatory Cytokine Inhibition
This protocol provides a framework for investigating the inhibitory effect of 6-MP on the expression of pro-inflammatory cytokines in immune or epithelial cells following stimulation.
Protocol 3: Cytokine Expression Analysis by RT-qPCR
Materials:
-
Relevant cell line (e.g., NCI-H292 airway epithelial cells, macrophages)[7]
-
Complete culture medium
-
Inflammatory stimulus (e.g., TNF-α, PMA, IFN-γ)[7]
-
6-Mercaptopurine (e.g., 10 µM)
-
Vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target cytokines (e.g., IL-8, CCL2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach desired confluency.
-
Pre-treatment: Pre-treat cells with 10 µM 6-MP or vehicle for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control) and incubate for a predetermined time (e.g., 4-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample.
-
qPCR: Set up the qPCR reaction using cDNA, specific primers for target genes, and qPCR master mix.
-
Data Acquisition: Run the reaction on a real-time PCR instrument.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the expression levels in 6-MP-treated samples to the stimulated control.
Caption: Experimental workflow for analyzing cytokine gene expression by RT-qPCR.
References
- 1. Lab Information Manual [apps.sbgh.mb.ca]
- 2. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 3. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Mercaptopurine reduces cytokine and Muc5ac expression involving inhibition of NFκB activation in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. or.niscpr.res.in [or.niscpr.res.in]
- 9. oncotarget.com [oncotarget.com]
Protocol for the Dissolution and Experimental Use of 7-Methyl-6-mercaptopurine
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of 7-Methyl-6-mercaptopurine for various experimental applications. It includes information on its solubility in common laboratory solvents, recommendations for the preparation of stock and working solutions, storage conditions, and an overview of its mechanism of action.
Introduction
This compound is a derivative of the well-known antimetabolite 6-mercaptopurine (B1684380) (6-MP). Like its parent compound, it is a purine (B94841) analog that acts as an antagonist to endogenous purines, thereby interfering with nucleic acid synthesis.[1][2][3] This property makes it a compound of interest for research in oncology and immunology. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.
Solubility and Stability
Based on available data for this compound and its close analog, 6-methylmercaptopurine, the compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For the related compound 6-mercaptopurine, it is sparingly soluble in ethanol (B145695) and aqueous buffers.[1]
Table 1: Solubility of Mercaptopurine Analogs
| Compound | Solvent | Solubility | Notes |
| 6-Methylmercaptopurine | DMSO | 100 mg/mL (601.65 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.[4] |
| 6-Mercaptopurine (hydrate) | DMSO | ~5 mg/mL | - |
| 6-Mercaptopurine (hydrate) | Dimethyl formamide (B127407) (DMF) | ~5 mg/mL | - |
| 6-Mercaptopurine (hydrate) | Ethanol | ~0.2 mg/mL | - |
| 6-Mercaptopurine (hydrate) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Recommended to first dissolve in DMSO.[1] |
Aqueous solutions of mercaptopurine compounds are not recommended for storage for more than one day.[1] Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[4] For 6-methylmercaptopurine, stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[4]
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution (Formula Weight of this compound: 166.21 g/mol ), weigh out 1.66 mg of the compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4]
-
Sterilization (Optional): If the stock solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol for Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate sterile buffer or cell culture medium.
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile PBS, cell culture medium, or the specific assay buffer to achieve the desired final concentration. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.
-
Mixing: Gently vortex the working solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions for extended periods.[1]
Mechanism of Action and Signaling Pathway
This compound, as a thiopurine antimetabolite, is believed to exert its effects by inhibiting the de novo synthesis of purines. This mechanism is analogous to that of 6-mercaptopurine. The metabolic activation of 6-mercaptopurine involves its conversion to thioinosine monophosphate (TIMP), which then inhibits several enzymes in the purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[2][3] Furthermore, TIMP can be converted to other active metabolites that can be incorporated into DNA and RNA, leading to cytotoxicity.[1][2] The methylation of 6-mercaptopurine by thiopurine S-methyltransferase (TPMT) is a key step in its metabolism.[2]
Below is a diagram illustrating the metabolic and signaling pathway of 6-mercaptopurine, which is expected to be highly similar for this compound.
Caption: Metabolic pathway of 6-mercaptopurine.
Experimental Workflow
The following diagram outlines a general workflow for using this compound in a cell-based assay.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
Navigating the Solubility Challenges of 7-Methyl-6-mercaptopurine in Experimental Assays
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of 7-Methyl-6-mercaptopurine (7-Me-6-MP) is a critical first step for reliable and reproducible assay results. This technical support center provides a comprehensive guide to understanding and overcoming the solubility hurdles of this purine (B94841) analog, offering detailed protocols, troubleshooting advice, and insights into its metabolic pathway.
Poor solubility of investigational compounds is a frequent challenge in the laboratory, leading to inconsistent concentrations and unreliable data. This compound, a derivative of the clinically important thiopurine 6-mercaptopurine (B1684380), is no exception. This guide is designed to directly address the common issues encountered during the handling and application of 7-Me-6-MP in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). While data for other organic solvents is not extensively available, related purine analogs show some solubility in alkaline solutions, such as dilute sodium hydroxide.
Q2: How can I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. It is crucial to use high-purity, anhydrous DMSO to avoid precipitation.
Q3: My this compound precipitated when I added it to my aqueous assay buffer. What should I do?
A3: This is a common issue. Refer to the "Troubleshooting Guide" for a step-by-step approach to resolving precipitation problems. Key strategies include optimizing the final DMSO concentration, performing serial dilutions, and considering the pH of your buffer.
Q4: What is the metabolic pathway of this compound?
A4: this compound is a metabolite of 6-mercaptopurine, and its metabolism is closely linked to the thiopurine metabolic pathway. A key enzyme in this pathway is Thiopurine S-methyltransferase (TPMT), which is involved in the methylation of thiopurines. A diagram of the relevant metabolic pathway is provided below.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, based on the known solubility of its parent compound, 6-mercaptopurine, and general characteristics of purine analogs, the following table provides an estimated solubility profile. Researchers are strongly encouraged to determine the empirical solubility in their specific experimental systems.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL (≥ 60 mM) | Recommended for stock solutions. Use of fresh, anhydrous DMSO is critical. |
| Ethanol | Sparingly soluble | May require heating, but stability should be confirmed. |
| Methanol | Sparingly soluble | Similar to ethanol, caution is advised with heating. |
| Water | Insoluble to sparingly soluble | Solubility is pH-dependent and generally very low. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very sparingly soluble | Prone to precipitation, especially at higher concentrations. |
| 0.1 N Sodium Hydroxide (NaOH) | Soluble | Forms a salt, which increases aqueous solubility. However, the high pH may not be suitable for all assays. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 166.21 g/mol . To prepare a 10 mM solution, you will need 1.6621 mg of the compound per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
Encountering solubility issues with this compound can be frustrating. This guide provides a logical workflow to diagnose and resolve these problems.
Signaling Pathway
This compound is a methylated metabolite of 6-mercaptopurine (6-MP). The metabolism of 6-MP is a complex process involving several enzymes, with Thiopurine S-methyltransferase (TPMT) playing a crucial role. Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting the balance between active thioguanine nucleotides (TGNs) and methylated metabolites like 7-Me-6-MP, which can influence both therapeutic efficacy and toxicity.
By following these guidelines and protocols, researchers can mitigate the solubility challenges associated with this compound, leading to more accurate and reliable experimental outcomes.
7-Methyl-6-mercaptopurine stability issues in solution
Welcome to the technical support center for 7-Methyl-6-mercaptopurine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Due to limited direct stability data for this compound, this guide incorporates data from its parent compound, 6-mercaptopurine (B1684380) (6-MP), and related thiopurines to provide best practices and troubleshooting advice. Users are strongly encouraged to perform their own stability validation for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C. The parent compound, 6-mercaptopurine, is also soluble in alkaline solutions, but this may affect stability.[2] Aqueous solutions are not recommended for storage.[3]
Q2: What are the main factors that affect the stability of this compound in solution?
A2: Based on data from related thiopurines, the primary factors affecting stability are pH, light, temperature, and oxidizing agents.
-
pH: Related purine (B94841) analogs are susceptible to hydrolysis catalyzed by both acids and bases.[4] Strong acidic or basic conditions should be avoided.
-
Light: 6-mercaptopurine undergoes photo-oxidation when exposed to UV light, leading to degradation products like purine-6-sulphinate and purine-6-sulphonate.[5][6] Therefore, solutions should always be protected from light by using amber vials or covering containers with foil.
-
Temperature: Elevated temperatures can accelerate degradation. Stock solutions should be kept frozen. Thiopurine metabolites show significant degradation at -20°C over several months, with -70°C or -80°C being preferable for long-term stability.[7][8]
-
Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[1] Avoid contact with substances like hydrogen peroxide or strong acids.
Q3: My experimental results are inconsistent. Could this be a compound stability issue?
A3: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of expected biological activity, changes in peak shape or area in chromatography, or discoloration of your solution, you should suspect instability. Use the troubleshooting guide below to diagnose the potential cause.
Troubleshooting Guide
If you suspect your this compound solution has degraded, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for stability issues.
Quantitative Data Summary
Direct quantitative stability data for this compound is scarce. The following tables provide solubility and storage information for the compound and its close relatives to serve as a guide.
Table 1: Solubility Data
| Compound | Solvent | Solubility | Reference(s) |
|---|---|---|---|
| This compound | DMSO | Soluble | [1] |
| 6-Mercaptopurine | DMSO | ~34-100 mg/mL | [3] |
| 6-Mercaptopurine | 1M NaOH | 50 mg/mL (with slow decomposition) | [2] |
| 6-Mercaptopurine | Water | Almost insoluble | [2] |
| 6-Mercaptopurine | Hot Ethanol | Soluble |[2] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Compound | Solvent | Temperature | Duration | Reference(s) |
|---|---|---|---|---|
| This compound | DMSO | -20°C | Not specified | |
| 6-Mercaptopurine | DMSO | -20°C | 1 month (protect from light) | [8] |
| 6-Mercaptopurine | DMSO | -80°C | 6 months (protect from light) | [8] |
| Thiopurine Metabolites (processed) | Aqueous | -70°C | Up to 6 months | [7] |
| Thiopurine Metabolites (processed) | Aqueous | -20°C | 30% decrease over 180 days |[7] |
Experimental Protocols
Protocol: HPLC-UV Method for Stability Assessment
This protocol provides a framework for assessing the stability of this compound in a specific solvent or buffer system over time. Researchers must optimize chromatographic conditions for their specific equipment. This method is adapted from established procedures for 6-mercaptopurine and its metabolites.[9][10]
Objective: To quantify the percentage of this compound remaining in a solution under defined storage conditions (e.g., specific temperature, light exposure).
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade methanol (B129727) and water
-
Buffer components (e.g., phosphate (B84403) or acetate (B1210297) salts)
-
HPLC system with a UV detector and a C18 column
-
Calibrated micropipettes
-
Amber HPLC vials
Workflow Diagram:
Caption: Experimental workflow for a stability study.
Procedure:
-
Method Development:
-
Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound.
-
Starting Conditions (to be optimized):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 20% Methanol, 80% Water with 20 mM Ammonium Acetate, pH adjusted to 6.0.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a UV wavelength of maximum absorbance for this compound.
-
-
Establish a calibration curve with known concentrations to ensure linearity and determine the limit of quantitation (LOQ).
-
-
Sample Preparation (T=0):
-
Prepare a fresh stock solution of this compound (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Dilute this stock solution to the desired final concentration (e.g., 100 µM) in your test buffer (e.g., PBS, pH 7.4).
-
Immediately transfer an aliquot of this solution to an amber HPLC vial. This is your T=0 sample. Analyze it promptly.
-
-
Incubation:
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C, refrigerated). Ensure the container is sealed and protected from light.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and transfer it to an amber HPLC vial.
-
If not analyzing immediately, store the time-point samples at -80°C to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) in the same HPLC run to minimize variability.
-
Integrate the peak area corresponding to the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time to visualize the degradation kinetics.
-
Potential Degradation Pathway
While the specific degradation pathway for this compound is not well-documented, the photo-oxidation pathway of its parent compound, 6-mercaptopurine, provides a plausible model for one potential route of degradation, especially when exposed to light and oxygen.
Caption: Potential photo-oxidation pathway based on 6-MP.[6]
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Stability of ribosilo-6-methylmercaptopurine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics [mdpi.com]
- 6. Photo-oxidation of 6-mercaptopurine in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Technical Support Center: 7-Methyl-6-mercaptopurine Experiments
Welcome to the technical support center for 7-Methyl-6-mercaptopurine (7-Me-6-MP). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a methylated metabolite of the immunosuppressive and anti-cancer drug 6-mercaptopurine (B1684380) (6-MP). Its active form, methyl-thioinosine monophosphate (Me-TIMP), is a potent inhibitor of de novo purine (B94841) synthesis.[1] This inhibition depletes the available purines necessary for DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells.[1]
Q2: What are the common challenges with the solubility of this compound?
A2: Like its parent compound, this compound is sparingly soluble in water and many organic solvents.[2] For experimental purposes, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] It's crucial to use fresh, anhydrous DMSO as hygroscopic (moisture-absorbing) DMSO can significantly reduce its solubility.[3]
Q3: How should I store this compound solutions to ensure stability?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C and protected from light.[3] For aqueous suspensions of the parent compound 6-mercaptopurine, storage at room temperature has been shown to provide greater stability than refrigerated conditions.[4][5] The addition of an antioxidant like ascorbic acid can extend the shelf life of 6-mercaptopurine suspensions.[4][5] While specific stability data for 7-Me-6-MP in various experimental buffers is limited, it is advisable to prepare fresh dilutions in aqueous buffers for each experiment to minimize degradation.
Q4: Are there any known interferences I should be aware of when quantifying this compound?
A4: When analyzing this compound in biological samples, particularly in combination with its parent drug 6-mercaptopurine, it is important to be aware of potential interferences from endogenous compounds.[6][7] Using a highly specific analytical method such as UPLC-MS/MS is recommended to distinguish 7-Me-6-MP from other metabolites and endogenous molecules.[6][8] During sample preparation for HPLC analysis, dithiothreitol (B142953) (DTT) is often used, but increasing its concentration can lead to higher background noise.[7]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected cytotoxicity results | Cell line resistance: Some cell lines may exhibit inherent or acquired resistance to 7-Me-6-MP. | - Verify the sensitivity of your cell line to 7-Me-6-MP using a dose-response curve. - Consider using a different cell line with known sensitivity. |
| Drug instability: 7-Me-6-MP may degrade in culture media over long incubation periods. | - Prepare fresh drug dilutions for each experiment. - Minimize the exposure of drug solutions to light. - Consider replenishing the drug-containing media for long-term assays. | |
| Incorrect dosage: The effective concentration of 7-Me-6-MP can vary significantly between cell lines. | - Perform a thorough literature search for appropriate concentration ranges for your specific cell line. - Conduct a dose-response experiment to determine the IC50 value. | |
| Low cellular uptake of 7-Me-6-MP | Transporter expression: Cellular uptake of purine analogs can be dependent on specific nucleoside transporters. | - Characterize the expression of relevant transporters in your cell line. - If uptake is a known issue, consider using a different experimental system. |
Analytical Quantification (HPLC/UPLC-MS/MS)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape or resolution | Suboptimal mobile phase: The pH and composition of the mobile phase are critical for good chromatography. | - Optimize the mobile phase composition and pH. A mixture of formic acid in water and acetonitrile/methanol (B129727) is commonly used.[8] - Ensure the mobile phase is properly degassed. |
| Column degradation: The column may be contaminated or have lost its stationary phase. | - Wash the column according to the manufacturer's instructions. - If the problem persists, replace the column. | |
| Low signal intensity or poor sensitivity | Inefficient extraction: The analyte may not be efficiently extracted from the sample matrix. | - Optimize the extraction solvent. A common choice is methanol or acetonitrile.[9] - Ensure complete evaporation of the extraction solvent before reconstitution. |
| Matrix effects: Co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer. | - Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a clean solvent.[8] - If significant matrix effects are observed, improve the sample cleanup procedure or use a deuterated internal standard. | |
| Inaccurate quantification | Analyte degradation during sample preparation: 7-Me-6-MP can be unstable under certain conditions, such as acidic hydrolysis. | - During acid hydrolysis of thiopurine nucleotides, 6-methylmercaptopurine (B131649) can degrade to 4-amino-5-(methylthio)carbonyl imidazole.[10] - Optimize hydrolysis time and temperature to ensure complete conversion of nucleotides to bases without significant degradation of the target analyte.[5][7] |
| Improper calibration curve: The calibration standards may be inaccurate or the curve may not be linear over the desired concentration range. | - Prepare fresh calibration standards from a certified reference material. - Ensure the calibration range covers the expected concentrations in your samples. Linearity for 6-MMP has been demonstrated in ranges such as 13-500 ng/mL and 25.5-1020 ng/mL.[6][8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from analytical methods developed for the quantification of 6-mercaptopurine and its metabolites, including this compound (referred to as 6-MMP).
Table 1: Linearity and Lower Limits of Quantification (LLOQ) for 6-MP and its Metabolites.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 6-MP | 26 - 1000 | 26 | [6] |
| 6-MMP | 13 - 500 | 13 | [6] |
| 6-MP | 25.5 - 1020 | 25.5 | [8] |
| 6-MMP | 25.5 - 1020 | 25.5 | [8] |
| 6-TGMP | 51 - 1020 | 51 | [8] |
Table 2: Therapeutic and Toxic Thresholds for 6-MP Metabolites in Erythrocytes.
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ erythrocytes) | Toxic Threshold (pmol/8 x 10⁸ erythrocytes) | Associated Toxicity | Reference |
| 6-TGN | 235 - 450 | > 450 | Leukopenia | [8] |
| 6-MMP | - | > 5700 | Hepatotoxicity | [8][11] |
Experimental Protocols
Protocol 1: Quantification of this compound in Dried Blood Spots (DBS) by UPLC-MS/MS
This protocol is adapted from a method for the simultaneous analysis of 6-MP and its metabolites.[8]
1. Sample Preparation: a. Punch out an 8 mm diameter spot from the DBS card. b. Place the spot in a microcentrifuge tube. c. Add an extraction solution of acetonitrile-methanol (1:3) containing an internal standard (e.g., 5-fluorouracil).[9] d. Vortex for 10 minutes. e. Centrifuge at 13,000 g for 10 minutes. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Conditions: a. Column: Waters Acquity® UPLC BEH AMIDA column 1.7 μm (2.1 × 100 mm).[8] b. Mobile Phase: A gradient of 0.2% formic acid in water and 0.1% formic acid in acetonitrile-methanol.[8] c. Flow Rate: 0.2 mL/min.[8] d. Mass Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The m/z transition for 6-MMP is 167.17 > 126.03.[8]
3. Data Analysis: a. Construct a calibration curve using standards of known concentrations. b. Quantify the concentration of 7-Me-6-MP in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Caption: Metabolic activation of 6-mercaptopurine to this compound and its subsequent inhibition of de novo purine synthesis.
Caption: A typical experimental workflow for the quantification of this compound from dried blood spots.
References
- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of buffer and antioxidant on stability of a mercaptopurine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Methyl-6-mercaptopurine Dosage for Cell Lines
Disclaimer: Direct experimental data on the optimal dosage of 7-Methyl-6-mercaptopurine (7-Me-6-MP) in various cell lines is limited in publicly available literature. This guide is primarily based on the extensive research and established protocols for its parent compound, 6-mercaptopurine (B1684380) (6-MP). As 7-Me-6-MP is a derivative, its mechanism of action is expected to be similar, but its potency and optimal concentration for your specific cell line will require empirical determination. The provided protocols and data for 6-MP should serve as a starting point for your experiments with 7-Me-6-MP.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a derivative of the purine (B94841) analog 6-mercaptopurine, is presumed to act as an antimetabolite.[1] Like its parent compound, it likely interferes with the de novo synthesis of purines, which are essential building blocks for DNA and RNA.[1] By mimicking natural purines, it can be incorporated into nucleic acids, leading to cytotoxicity and inhibition of cell proliferation, particularly in rapidly dividing cells like cancer cells.[2]
Q2: What are the key metabolic pathways for purine analogs like this compound?
The metabolism of 6-mercaptopurine is well-characterized and involves several key enzymes. It is converted to its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP can then be converted to other active metabolites, such as thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA. A crucial enzyme in the metabolism of thiopurines is thiopurine S-methyltransferase (TPMT), which methylates 6-MP and its metabolites. This compound itself is a substrate for TPMT.[3] Another important enzyme is xanthine (B1682287) oxidase (XO), which is involved in the catabolism and inactivation of 6-mercaptopurine.[1]
Q3: How do I determine a starting concentration for my experiments with this compound?
Since specific IC50 values for this compound are not widely reported, a good starting point is to use the known IC50 values of 6-mercaptopurine for your cell line or a similar one as a reference. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal range for your specific experimental conditions.
Q4: What are the typical signs of cytotoxicity I should look for?
Cytotoxicity can manifest as changes in cell morphology (rounding, detachment from the culture surface), a decrease in cell proliferation rate, and ultimately, a reduction in cell viability. These effects can be quantified using various cell viability assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable cytotoxic effect at expected concentrations. | 1. Cell line may be resistant to purine analogs. 2. Incorrect dosage calculation or drug dilution. 3. Short incubation time. 4. Drug degradation. | 1. Test a wider range of concentrations, including significantly higher doses. Consider using a positive control (a compound known to be cytotoxic to your cell line) to ensure the assay is working. 2. Double-check all calculations and ensure the stock solution was prepared correctly. 3. Increase the duration of drug exposure (e.g., 48, 72 hours or longer). 4. Prepare fresh drug solutions for each experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and be consistent with your pipetting technique. |
| Sudden and complete cell death even at low concentrations. | 1. High sensitivity of the cell line to the compound. 2. Error in stock solution concentration (too high). | 1. Perform a dose-response experiment with a much lower range of concentrations (e.g., picomolar to nanomolar). 2. Prepare a new stock solution and verify its concentration. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of the compound in the medium. 2. High concentration of the compound. | 1. Dissolve the compound in a suitable solvent (e.g., DMSO) at a higher stock concentration and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% DMSO). 2. Test a lower range of concentrations. |
Data Presentation: 6-Mercaptopurine IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-mercaptopurine in various cancer cell lines. This data can be used as a reference point for designing your initial dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 32.25 | 48 hours | MTT |
| MCF-7 | Breast Adenocarcinoma | >100 | 48 hours | MTT |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10 (± 2) | 96 hours | WST-1 |
| K-562 | Chronic Myelogenous Leukemia | ~1.3 (0.6 µg/mL) | 48 hours | [3H]thymidine incorporation |
| L1210 | Leukemia | 0.024 | Not Specified | Not Specified |
| MT-4 | Human T-cell Leukemia | 0.1 | Not Specified | MTT |
| SUM149 | Triple-Negative Breast Cancer | No significant effect up to 8 µM | 7 days | Not Specified |
Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. The data presented here is for reference only.[4][5][6]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines a standard method for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Your target cell line
-
This compound (or 6-mercaptopurine as a reference)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Experimental Workflow for Optimizing Dosage
This workflow provides a logical sequence for determining the optimal dosage of a novel compound like this compound.
Mandatory Visualizations
Signaling Pathway of 6-Mercaptopurine Metabolism and Action
The following diagram illustrates the metabolic pathway of 6-mercaptopurine and its mechanism of action. This compound is a substrate for the enzyme TPMT.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: 7-Methyl-6-mercaptopurine (7-MMP) Storage and Handling
Welcome to the Technical Support Center for 7-Methyl-6-mercaptopurine (7-MMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 7-MMP to prevent its degradation. Please note that while 7-MMP is a derivative of the well-studied compound 6-mercaptopurine (B1684380) (6-MP), specific stability data for 7-MMP is limited. Therefore, much of the guidance provided is based on the known properties of 6-MP and general principles for handling thiopurine compounds. It is crucial to validate these recommendations for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Solid this compound should be stored at -20°C for optimal stability.[1] When stored under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I store solutions of this compound?
A2: For short-term storage, solutions of 7-MMP, typically prepared in DMSO, should be kept at -20°C.[1] For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to prepare fresh solutions for critical experiments whenever possible.
Q3: What are the primary degradation pathways for thiopurines like 7-MMP?
A3: Based on studies of the related compound 6-mercaptopurine, the primary degradation pathways for thiopurines are likely to be:
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of sulfinates and sulfonates.[2] This process can be accelerated by the presence of oxygen and certain metal ions.
-
Hydrolysis: Hydrolysis can occur, particularly under acidic conditions, and may lead to the cleavage of the purine (B94841) ring.[3][4]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of thiopurines.[2] Therefore, it is essential to protect 7-MMP from light.
Q4: Are there any known incompatibilities for this compound?
Q5: How can I monitor the stability of my 7-MMP sample?
A5: The stability of 7-MMP can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. Regular analysis of your sample and comparison to a freshly prepared standard can indicate the extent of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Degradation of 7-MMP stock solution. | 1. Prepare a fresh stock solution of 7-MMP from solid material. 2. Analyze the old and new stock solutions by HPLC to check for the presence of degradation products. 3. If degradation is confirmed, discard the old stock and use the fresh stock for subsequent experiments. 4. Review storage conditions of the old stock solution to identify potential causes of degradation (e.g., frequent freeze-thaw cycles, exposure to light, improper temperature). |
| Visible discoloration or precipitation in 7-MMP solution. | Oxidation or other chemical degradation. Precipitation due to poor solubility or solvent evaporation. | 1. Do not use the solution if discoloration or precipitation is observed. 2. Prepare a fresh solution. 3. Ensure the solvent used is of high purity and appropriate for 7-MMP (e.g., DMSO).[1] 4. Store solutions in tightly sealed vials to prevent solvent evaporation. |
| Inconsistent results between experiments. | Inconsistent concentration of 7-MMP due to degradation between experiments. | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Protect solutions from light at all times by using amber vials or wrapping vials in aluminum foil. 3. Prepare fresh dilutions from the stock solution for each experiment. |
Data Summary
Due to the limited availability of quantitative stability data for this compound, the following table provides general recommendations based on data for the related compound 6-mercaptopurine.
Table 1: General Storage Recommendations for Thiopurine Compounds
| Form | Storage Condition | Recommended Temperature | Protection from Light | Protection from Air |
| Solid (Powder) | Long-term | -20°C | Recommended | Recommended |
| Solution in DMSO | Short-term (days to weeks) | -20°C | Mandatory | Recommended |
| Solution in DMSO | Long-term (months) | -80°C | Mandatory | Recommended |
Experimental Protocols
The following are generalized protocols for assessing the stability of thiopurine compounds, adapted from methods used for 6-mercaptopurine. These should be optimized and validated specifically for this compound.
Protocol 1: Preparation of 7-MMP Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, anhydrous, ≥99.9%), amber glass vials, precision balance.
-
Procedure:
-
Allow the solid 7-MMP to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of 7-MMP powder accurately using a calibrated analytical balance.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general method that would require optimization for 7-MMP.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program needs to be developed to achieve separation of 7-MMP and its potential degradants.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of 7-MMP.
-
Sample Preparation: Dilute the 7-MMP stock solution to a suitable concentration (e.g., 10-100 µM) with the initial mobile phase.
-
Analysis:
-
Inject a freshly prepared standard solution of 7-MMP to determine its retention time and peak area.
-
Inject the aged or stressed sample solution.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent 7-MMP peak.
-
Calculate the percentage of 7-MMP remaining by comparing the peak area in the aged sample to that of the fresh standard.
-
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates the hypothetical degradation pathways of 7-MMP based on the known degradation of 6-MP.
Caption: Hypothetical degradation pathways of this compound.
General Workflow for Stability Testing
This diagram outlines a logical workflow for assessing the stability of 7-MMP.
Caption: General experimental workflow for 7-MMP stability assessment.
Hypothetical Metabolic Pathway of this compound
The metabolism of 7-MMP has not been extensively studied. However, based on the known metabolism of 6-MP, a hypothetical pathway can be proposed. It is important to note that the methylation at the 7-position may significantly alter its interaction with metabolic enzymes.
Caption: Hypothetical metabolic pathways of this compound.
References
- 1. 6-mercaptopurine Metabolites as Predictors of Neutropenia and Hepatotoxicity in Pediatric Acute Lymphoblastic Leukemia - Journal of Pediatrics Review [jpr.mazums.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Stability of ribosilo-6-methylmercaptopurine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 7-Methyl-6-mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of 7-Methyl-6-mercaptopurine. Given the limited specific data on this compound, much of the guidance is extrapolated from extensive research on its parent compound, 6-mercaptopurine (B1684380) (6-MP).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving high oral bioavailability for this compound?
A1: Based on the characteristics of the closely related 6-mercaptopurine (6-MP), the primary obstacles are likely:
-
Extensive First-Pass Metabolism: A significant portion of the drug is metabolized in the liver and gut before it can reach systemic circulation. The primary enzyme responsible for this is xanthine (B1682287) oxidase (XO), which oxidizes the compound to inactive metabolites.[1][2][3][4] Thiopurine S-methyltransferase (TPMT) is another key enzyme involved in its metabolism.[5]
-
Poor Aqueous Solubility: Like 6-MP, this compound may have low solubility in water, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells back into the gut lumen, reducing its net absorption.
Q2: What are the main metabolic pathways I should be aware of for this compound?
A2: The metabolism of this compound is expected to be similar to that of 6-MP, which involves two main competing pathways:
-
Catabolism (Inactivation): Primarily mediated by xanthine oxidase (XO) and thiopurine S-methyltransferase (TPMT). XO converts the drug to inactive oxidized metabolites, while TPMT adds a methyl group, leading to inactive or less active compounds.[1][5]
-
Anabolism (Activation): Conversion to active thioguanine nucleotides (TGNs) which are responsible for the drug's therapeutic effects. This pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
A simplified diagram of the expected metabolic pathways is presented below.
Figure 1: Anticipated metabolic pathways of this compound.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Drawing from successful approaches with 6-MP, the following strategies hold promise:
-
Co-administration with Enzyme Inhibitors: Using an inhibitor of xanthine oxidase, such as allopurinol (B61711), can significantly reduce first-pass metabolism and increase the amount of drug available for absorption.[1]
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the gut, improve its solubility, and facilitate its transport across the intestinal epithelium.[6][7]
-
Prodrug Approach: Designing a prodrug of this compound could improve its physicochemical properties, such as solubility and permeability, leading to enhanced absorption. The prodrug would then be converted to the active compound in the body.[8]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Models
| Symptom | Possible Cause | Troubleshooting Steps |
| Consistently low Cmax and AUC | Extensive first-pass metabolism | 1. Co-administer with a xanthine oxidase inhibitor: Conduct a dose-ranging study with allopurinol to find the optimal dose that increases this compound exposure without causing toxicity. 2. Formulation approach: Develop and test a nanoparticle formulation (e.g., PLGA nanoparticles) to protect the drug from metabolic enzymes in the gut and liver.[9] |
| Poor aqueous solubility | 1. Formulation optimization: Prepare a nanosuspension or a solid dispersion of the drug to improve its dissolution rate. 2. Prodrug synthesis: Design a more soluble prodrug of this compound and evaluate its in vivo performance.[8] | |
| High inter-individual variability in plasma levels | Genetic polymorphisms in metabolic enzymes | 1. Genotyping: If working with animal models with known genetic variations (e.g., in TPMT), stratify the animals based on their genotype to assess its impact on drug exposure. 2. Population pharmacokinetic modeling: Use this approach to identify covariates that may explain the variability. |
| Efflux by P-glycoprotein (P-gp) | 1. Co-administer with a P-gp inhibitor: Use a known P-gp inhibitor (e.g., verapamil, though use with caution due to potential side effects) to see if it increases plasma concentrations. 2. In vitro transport studies: Use Caco-2 cell monolayers to confirm if this compound is a P-gp substrate. |
Issue 2: Unexpected Toxicity at Doses Expected to be Safe
| Symptom | Possible Cause | Troubleshooting Steps |
| Signs of myelosuppression (e.g., low white blood cell counts) | High levels of active thioguanine nucleotide (TGN) metabolites | 1. Metabolite profiling: Measure the levels of TGNs in red blood cells to confirm if they are in the toxic range. 2. Dose reduction: Lower the dose of this compound. 3. Evaluate for drug-drug interactions: If co-administering other drugs, check for potential interactions that could inhibit the clearance of this compound or its active metabolites. |
| Elevated liver enzymes | High levels of methylated metabolites | 1. Metabolite profiling: Measure the levels of methylated metabolites in plasma or red blood cells. 2. Consider co-administration with allopurinol: This can shift the metabolism away from the production of hepatotoxic methylated metabolites.[1] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
This protocol is adapted from studies on 6-mercaptopurine and can be used to compare the bioavailability of different formulations of this compound.
Workflow Diagram:
Figure 2: Workflow for an in vivo bioavailability study in rats.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) are a suitable model. House them under standard laboratory conditions and allow for at least one week of acclimatization.
-
Dosing Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose sodium) and the control solution.
-
Drug Administration: Fast the rats overnight before the experiment with free access to water. Administer the drug orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
-
Data Interpretation: Compare the pharmacokinetic parameters between the different formulation groups to assess the relative bioavailability.
Protocol 2: Caco-2 Permeability Assay for P-gp Substrate Assessment
This in vitro assay helps determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of low‐dose vs high‐dose 6‐mercaptopurine | Semantic Scholar [semanticscholar.org]
- 5. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to 6-Mercaptopurine and its Metabolites in Cancer Cells
A Note on Terminology: This guide focuses on 6-mercaptopurine (B1684380) (6-MP), a widely used anticancer agent. Resistance mechanisms often involve its methylated metabolites, such as 6-methylmercaptopurine (B131649) (6-MMP). While the query specified "7-Methyl-6-mercaptopurine," the vast body of research centers on 6-MP and its 6-methylated forms. The principles and troubleshooting steps outlined here are directly applicable to the study of thiopurine resistance in cancer.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to 6-mercaptopurine (6-MP) in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 6-mercaptopurine (6-MP) in cancer cells?
A1: Resistance to 6-MP is multifactorial, arising from various alterations in cellular machinery. The primary mechanisms include:
-
Altered Drug Metabolism: For 6-MP to be effective, it must be converted into its active cytotoxic metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). This conversion is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). A decrease in HGPRT activity is a common cause of resistance, as it prevents the activation of 6-MP.[1][2][3][4] Conversely, the enzyme thiopurine S-methyltransferase (TPMT) inactivates 6-MP by converting it to 6-methylmercaptopurine (6-MMP).[5] Increased TPMT activity can shunt the drug towards this inactive metabolite, reducing the formation of active 6-TGNs.[6]
-
Increased Drug Efflux: Cancer cells can develop resistance by actively pumping the drug out of the cell. This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[6] Overexpression of these transporters leads to decreased intracellular accumulation of 6-MP and its active metabolites.[6]
-
Defects in Downstream Pathways: Once the active 6-TGNs are incorporated into DNA and RNA, they trigger cell death through mechanisms like the DNA mismatch repair (MMR) system.[7] Defects or mutations in MMR pathway components can render cells tolerant to the DNA damage caused by 6-TGNs.
-
Alterations in Purine (B94841) Synthesis: 6-MP and its metabolites inhibit the de novo pathway of purine synthesis.[5][8] Cancer cells can sometimes bypass this inhibition by upregulating alternative pathways or altering the regulation of nucleotide pools, thereby compensating for the drug's effect.[8][9]
Q2: What is the role of thiopurine S-methyltransferase (TPMT) in 6-MP metabolism and resistance?
A2: Thiopurine S-methyltransferase (TPMT) plays a critical role in the metabolism of 6-MP by catalyzing its S-methylation to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[5] This metabolic step diverts 6-MP away from the pathway that leads to the formation of cytotoxic 6-thioguanine nucleotides (6-TGNs).[5] Genetic variations (polymorphisms) in the TPMT gene can lead to different levels of enzyme activity among individuals.[10]
-
High TPMT Activity: Can lead to rapid inactivation of 6-MP, potentially reducing its therapeutic efficacy and contributing to drug resistance.[6]
-
Low TPMT Activity: Results in reduced methylation of 6-MP, leading to higher levels of cytotoxic 6-TGNs. This increases the risk of severe side effects like myelosuppression.[5][10] Therefore, assessing TPMT activity or genotype is crucial before starting thiopurine therapy to adjust the dose accordingly.[5]
Q3: How can I assess whether my cancer cell line has developed resistance to 6-MP?
A3: The most common method to assess 6-MP resistance is to determine the drug's half-maximal inhibitory concentration (IC50) value. This is done by performing a cytotoxicity or cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). A resistant cell line will exhibit a significantly higher IC50 value compared to its parental, sensitive counterpart. For example, a K562 cell line made resistant to 6-MP was found to be 339-fold more resistant than the parental K562 cells.[6] Additionally, you can investigate specific mechanisms by:
-
Measuring Drug Accumulation: Use radiolabeled [14C]6-MP to compare its intracellular accumulation and efflux between sensitive and resistant cells.[6]
-
Analyzing Enzyme Activity: Perform enzymatic assays to measure the activity of key enzymes like HGPRT and TPMT.
-
Western Blotting/qPCR: Quantify the expression levels of drug transporters like P-glycoprotein (MDR1) to check for overexpression in resistant cells.[6]
Troubleshooting Guide
Q4: My cancer cell line is showing increasing resistance to 6-MP in long-term culture. What are the potential causes and how can I investigate them?
A4: This is a common issue resulting from selective pressure.
-
Potential Cause 1: Upregulation of Efflux Pumps. The cells may have increased the expression of ABC transporters like P-glycoprotein (P-gp).
-
Troubleshooting Step: Perform a western blot or qPCR to compare P-gp (MDR1) expression levels between your current cell stock and an earlier, more sensitive passage. You can also test for functional P-gp activity using a fluorescent substrate like Rhodamine 123 in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
-
Potential Cause 2: Altered Metabolic Enzymes. The cells may have decreased the activity of the activating enzyme HGPRT or increased the activity of the inactivating enzyme TPMT.
-
Troubleshooting Step: Measure the enzymatic activity of HGPRT and TPMT in cell lysates. Compare these activities to those from a sensitive parental cell line.
-
-
Potential Cause 3: Selection of a Resistant Subclone. The original cell line may have been heterogeneous, and the continuous 6-MP treatment selected for a pre-existing resistant subpopulation.
-
Troubleshooting Step: If possible, return to an early-passage, unexposed vial of the cell line and re-evaluate its sensitivity. To mitigate this issue in the future, periodically re-start cultures from frozen stocks and avoid continuous high-dose drug exposure unless you are intentionally developing a resistant model.
-
Q5: I am not observing the expected cytotoxicity with 6-MP treatment. What are some common experimental pitfalls?
A5: If 6-MP is less effective than anticipated, consider these factors:
-
Potential Cause 1: Drug Inactivation. 6-MP can be oxidized to inactive 6-thiouric acid by xanthine (B1682287) oxidase, an enzyme that may be present in serum used in the culture medium.[3][11]
-
Troubleshooting Step: Consider using a xanthine oxidase inhibitor like allopurinol (B61711) as a co-treatment to see if it enhances 6-MP's efficacy.[11][12] Be aware that this will likely increase cytotoxicity, so dose adjustments will be necessary.
-
-
Potential Cause 2: Cell Culture Medium Components. High concentrations of purines (like hypoxanthine) in the culture medium can compete with 6-MP for metabolic enzymes and allow cells to bypass the drug's inhibition of de novo purine synthesis.[9]
-
Troubleshooting Step: Check the formulation of your cell culture medium. If it is rich in purines, consider switching to a medium with lower purine content for the duration of the drug treatment experiment. You can test this by supplementing a purine-low medium with hypoxanthine (B114508) to see if it "rescues" the cells from 6-MP toxicity.[9]
-
-
Potential Cause 3: Incorrect Drug Preparation/Storage. 6-MP solutions may degrade if not stored properly.
-
Troubleshooting Step: Prepare fresh stock solutions of 6-MP for each experiment. Follow the manufacturer's instructions for solubilization and storage, which typically involve a slightly alkaline solution and protection from light.
-
Q6: My measurements of intracellular 6-MP metabolites (6-TGN and 6-MMPN) are inconsistent. How can I improve my quantification method?
A6: Quantification of thiopurine metabolites by HPLC is sensitive and requires careful optimization.
-
Potential Cause 1: Inefficient Cell Lysis and Hydrolysis. The active metabolites are nucleotides (6-TGNs and 6-MMPNs), which must be hydrolyzed to their base or nucleoside forms (6-TG and 6-MMP) for detection. Incomplete hydrolysis is a major source of variability.
-
Troubleshooting Step: Standardize your hydrolysis protocol. Perchloric acid is commonly used, followed by heating (e.g., 60 minutes at 100°C).[13] Ensure the concentration of the acid and the duration/temperature of heating are consistent across all samples.
-
-
Potential Cause 2: Analyte Instability. Thiopurines can be unstable, especially after reduction of disulfide bonds.
-
Troubleshooting Step: Include a reducing agent like dithiothreitol (B142953) (DTT) in your sample preparation to ensure all thiopurines are in their monomeric form.[13] Process samples quickly and keep them on ice. For long-term storage, freeze cell pellets at -80°C.
-
-
Potential Cause 3: Matrix Effects. Components from the red blood cell or cancer cell lysate can interfere with chromatographic separation and detection.
-
Troubleshooting Step: Ensure your sample cleanup procedure (e.g., protein precipitation with perchloric acid) is robust. Optimize your HPLC gradient to ensure good separation of your analytes from other cellular components. Using an internal standard is crucial for correcting variability in sample preparation and injection.
-
Data & Protocols
Data Presentation
Table 1: Summary of 6-MP Resistance Mechanisms and Counter-Strategies
| Resistance Mechanism | Description | Experimental Validation | Strategy to Overcome |
| Decreased HGPRT Activity | Reduced conversion of 6-MP to active 6-TGNs.[1][4] | HGPRT enzyme activity assay. | Use of agents that do not require HGPRT for activation (e.g., 6-thioguanine in some contexts).[2] |
| Increased TPMT Activity | Enhanced conversion of 6-MP to inactive 6-MMP.[5][6] | TPMT enzyme activity assay; metabolite profiling (high 6-MMP/6-TGN ratio). | TPMT inhibitors (not common clinically); dose escalation of 6-MP. |
| Increased Drug Efflux | Overexpression of P-glycoprotein (MDR1) pumps 6-MP out of the cell.[6] | Western blot/qPCR for MDR1; Rhodamine 123 efflux assay. | Co-treatment with P-gp inhibitors (e.g., verapamil, cyclosporine). |
| Altered Purine Synthesis | Cells bypass 6-MP's inhibition of de novo synthesis.[9] | Metabolomic analysis of nucleotide pools. | Co-treatment with other inhibitors of purine/pyrimidine synthesis (e.g., methotrexate).[7][14] |
| Defective DNA Mismatch Repair (MMR) | Cells become tolerant to 6-TGN-induced DNA damage.[7] | Western blot for MMR proteins (e.g., MSH2, MLH1). | Use of drugs with different mechanisms of action. |
Table 2: Key Parameters for HPLC Quantification of 6-MP Metabolites in Red Blood Cells
| Parameter | Recommended Condition | Reference |
| Sample Lysis / Protein Precipitation | Perchloric acid (e.g., 0.7 M) | [13] |
| Reduction of Disulfides | Dithiothreitol (DTT) | [13][15] |
| Nucleotide Hydrolysis | 60 minutes at 100°C | [13] |
| Column Type | C18 reverse-phase | [13][15] |
| Detection Method | UV or Tandem Mass Spectrometry (LC-MS/MS) | [13][16] |
| Internal Standard | Recommended (e.g., 2-fluoroadenine, 5-fluorouracil) | [16] |
| Therapeutic Target (Clinical) | 6-TGN: 230–450 pmol/8 × 10⁸ RBCs | [13] |
| Toxicity Threshold (Clinical) | 6-MMPN: > 5700 pmol/8 × 10⁸ RBCs | [13] |
Experimental Protocols
Protocol 1: Establishment of a 6-MP Resistant Cell Line
This protocol is adapted from methods used to establish resistant leukemia cell lines.[6]
-
Initial Seeding: Culture the parental cancer cell line (e.g., K562, CCRF-CEM) in its recommended growth medium.
-
Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of 6-MP for the parental cell line.
-
Stepwise Selection:
-
Begin by exposing the cells to a low concentration of 6-MP (e.g., at or below the IC50).
-
Maintain the culture, replacing the medium with fresh drug-containing medium every 2-3 days.
-
When the cell growth rate recovers to a level comparable to the untreated parental line, gradually increase the concentration of 6-MP.
-
Repeat this process of gradual dose escalation over several months.
-
-
Verification of Resistance:
-
Once the cells are stably proliferating at a high concentration of 6-MP (e.g., 10-100 times the initial IC50), confirm the resistance phenotype.
-
Perform a new dose-response assay to determine the IC50 of the resistant line and compare it to the parental line. A significant fold-increase confirms resistance.
-
-
Characterization: The newly established resistant line can now be used for mechanistic studies as described in the FAQs and Troubleshooting sections.
Protocol 2: Quantification of Intracellular 6-TGN and 6-MMPN by HPLC
This is a generalized protocol based on established methods.[13][16]
-
Sample Collection:
-
Treat ~5-10 million cells with 6-MP for the desired time.
-
Harvest the cells, wash twice with cold PBS, and count them accurately.
-
Store the cell pellet at -80°C until analysis.
-
-
Sample Preparation:
-
Resuspend the cell pellet in 500 µL of water. Lyse the cells by freeze-thawing.
-
Add an internal standard.
-
Add 50 µL of a reducing agent solution (e.g., 1 M DTT).
-
Add 500 µL of 1.4 M perchloric acid to precipitate proteins. Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g for 15 min at 4°C) to pellet the protein.
-
-
Hydrolysis:
-
Transfer the supernatant to a new tube.
-
Heat the sample at 100°C for 60 minutes to hydrolyze the nucleotides to their base forms (6-thioguanine and 6-methylmercaptopurine).
-
Cool the sample on ice and centrifuge again to remove any further precipitate.
-
-
HPLC Analysis:
-
Inject the clarified supernatant onto a C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., involving a phosphate (B84403) buffer and methanol) to separate the compounds.
-
Detect the analytes using a UV detector (around 320-340 nm) or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS).
-
-
Quantification:
-
Generate a standard curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine.
-
Calculate the concentration of the metabolites in the sample relative to the standard curve and normalize to the cell count (e.g., pmol per 10⁸ cells).
-
Visualizations
Caption: Metabolism of 6-MP and key points of resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. [PDF] A mechanism of resistance to 6-mercaptopurine: metabolism of hypoxanthine and 6-mercaptopurine by sensitive and resistant neoplasms. | Semantic Scholar [semanticscholar.org]
- 5. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 6. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discover.nci.nih.gov [discover.nci.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer biomarker - Wikipedia [en.wikipedia.org]
- 11. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Use of Allopurinol to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia [frontiersin.org]
- 13. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Adjusting pH for optimal 7-Methyl-6-mercaptopurine activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-6-mercaptopurine.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
This compound is a methylated metabolite of 6-mercaptopurine (B1684380) (6-MP). 6-MP is a purine (B94841) analog that acts as an antimetabolite.[1][2][3] It is converted in the body to active metabolites, such as thioinosine monophosphate (TIMP), which inhibit key enzymes in the de novo purine biosynthesis pathway.[1][2][4] This disruption of DNA and RNA synthesis is particularly effective in rapidly dividing cells.[2] this compound itself is a substrate for the enzyme thiopurine S-methyltransferase (TPMT), which is involved in the metabolic inactivation of thiopurine drugs.[1][5]
Q2: What is the optimal pH for this compound activity?
Q3: How does pH affect the stability of thiopurine compounds?
The stability of thiopurine compounds can be significantly influenced by pH. Studies on 6-mercaptopurine riboside have demonstrated that its hydrolysis is affected by pH in the neutral to basic range.[9] For ribosilo-6-methylmercaptopurine, decomposition occurs in both acidic and basic environments.[6] In acidic conditions, the pseudoglycoside group is more susceptible to hydrolysis, while in a basic environment, the thioether group is more labile.[6] Therefore, maintaining a stable pH is crucial for reproducible experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or low activity of this compound in our assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your buffer system. If not already at physiological pH (7.0-7.4), adjust and re-run the experiment. Consider performing a pH titration experiment to determine the optimal pH for your specific assay conditions. |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C. The stability of related compounds is known to be affected by pH and temperature.[6][9] |
| Enzyme Activity Issues (if using an enzyme-based assay) | Ensure the enzyme (e.g., TPMT) is active and used at the appropriate concentration. Check the enzyme's storage and handling conditions. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution using a reliable method such as UV-Vis spectrophotometry. |
Issue 2: High background signal or non-specific effects observed.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the solution for any precipitates, especially after pH adjustment. If precipitation is observed, consider adjusting the solvent or using a different buffer system. The solubility of purine analogs can be pH-dependent. |
| Reaction with Media Components | Analyze the components of your cell culture media or assay buffer for potential interactions with the thiol group of this compound. |
| Off-target Effects | At high concentrations, this compound might exhibit off-target effects. Perform a dose-response experiment to determine the optimal concentration range with minimal non-specific effects. |
Data Presentation
Table 1: pH-Dependent Stability of a Related Thiopurine Analog (Ribosilo-6-methylmercaptopurine)
| pH Range | Predominant Reaction | Implication for this compound |
| 0.45 - <7 | Hydrolysis catalyzed by hydrogen ions (acid-catalyzed)[6] | Potential for degradation in acidic buffers. |
| ~7 | Spontaneous hydrolysis under the effect of water[6] | A neutral pH is likely to provide better stability compared to acidic or basic conditions. |
| >7 - 12.13 | Hydrolysis catalyzed by hydroxide (B78521) ions (base-catalyzed)[6] | Potential for degradation in basic buffers. |
Note: This data is for a related compound and should be used as a general guide. The optimal pH for this compound may vary.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity in a Cell-Based Assay
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., ranging from 6.0 to 8.0 in 0.2 unit increments). Use a buffer system appropriate for your cell type that can maintain a stable pH over the course of the experiment (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-7.5, TAPS for pH 7.5-8.0).
-
Compound Dilution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Just before the experiment, dilute the stock solution to the desired final concentration in each of the prepared buffers.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the this compound solutions in the different pH buffers to the respective wells. Include a vehicle control (buffer with the same concentration of solvent) for each pH value.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Activity Assessment: Measure the biological activity of this compound using a suitable assay (e.g., cell viability assay like MTT or CellTiter-Glo, or a specific biomarker assay).
-
Data Analysis: Plot the measured activity against the pH of the buffer. The pH that corresponds to the highest activity is the optimal pH for your experimental conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is adapted from methods used for related thiopurine compounds.[10][11]
-
Sample Preparation: Prepare solutions of this compound at a known concentration in buffers of different pH values.
-
Incubation: Incubate the solutions at a specific temperature (e.g., 37°C) for various time points.
-
Sample Analysis: At each time point, inject an aliquot of the sample into an HPLC system.
-
Column: A reversed-phase column (e.g., C18) is typically used.[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogenophosphate) and an organic solvent (e.g., methanol) is commonly employed.[11][12]
-
Detection: Monitor the elution of this compound and its potential degradation products using a UV detector at an appropriate wavelength (e.g., around 300-340 nm for thiopurines).[12]
-
-
Data Analysis: Quantify the peak area of this compound at each time point for each pH. A decrease in the peak area over time indicates degradation. Plot the percentage of remaining this compound against time for each pH to determine the stability profile.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Simplified metabolic pathway of 6-Mercaptopurine leading to active and inactive metabolites.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Stability of ribosilo-6-methylmercaptopurine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability of 6-mercaptopurine riboside in neutral and basic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 7-Methyl-6-mercaptopurine and 6-mercaptopurine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of 7-Methyl-6-mercaptopurine (7-Me-6-MP) and its parent compound, 6-mercaptopurine (B1684380) (6-MP). Both are purine (B94841) analogues investigated for their therapeutic potential, primarily in the context of cancer and autoimmune diseases. This document summarizes their mechanisms of action, metabolic pathways, and available quantitative data on their activity, supported by detailed experimental protocols.
At a Glance: Key Differences and Similarities
| Feature | This compound (7-Me-6-MP) | 6-mercaptopurine (6-MP) |
| Primary Mechanism | Inhibition of de novo purine synthesis by targeting phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase). | Prodrug that is metabolized to active thioguanine nucleotides (TGNs) which inhibit de novo purine synthesis and are incorporated into DNA and RNA, leading to cytotoxicity. |
| Metabolic Activation | Information on its conversion to active metabolites is limited. It is a known substrate for thiopurine S-methyltransferase (TPMT). | Requires intracellular conversion to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT), followed by further conversion to TGNs. |
| Key Metabolic Enzymes | Thiopurine S-methyltransferase (TPMT) | Hypoxanthine-guanine phosphoribosyltransferase (HPRT), Thiopurine S-methyltransferase (TPMT), Xanthine Oxidase (XO) |
| Cytotoxicity (IC50) | Limited publicly available data. | Varies by cell line, e.g., 32.25 µM (HepG2), >100 µM (MCF-7), 0.024 µM (multidrug-resistant L1210 leukemia), 0.1 µM (MT4), 1 µM (CCRF-CEM).[1] |
Mechanism of Action and Metabolic Pathways
6-mercaptopurine (6-MP) is a well-established prodrug. Its therapeutic activity is dependent on its intracellular conversion into various active metabolites. The primary pathway to cytotoxicity involves its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP is then further metabolized to 6-thioguanine (B1684491) nucleotides (TGNs). These TGNs are the major active metabolites, exerting their effect through two main mechanisms:
-
Inhibition of de novo purine synthesis: TGNs, particularly 6-thioinosine monophosphate (TIMP) and its methylated form, methyl-thioinosine monophosphate (meTIMP), inhibit several enzymes in the purine biosynthesis pathway, most notably phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme.[2][3] This depletes the cellular pool of purine nucleotides necessary for DNA and RNA synthesis.
-
Incorporation into nucleic acids: TGNs can be incorporated into both DNA and RNA, leading to disruption of their structure and function, ultimately triggering cell cycle arrest and apoptosis.[3]
The metabolism of 6-MP is complex and also involves catabolic pathways that inactivate the drug. Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite. Xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid, another inactive metabolite.[4][5] The activity of these enzymes, particularly TPMT, can significantly influence the efficacy and toxicity of 6-MP.
This compound (7-Me-6-MP) is described as a thiopurine antimetabolite that exhibits immunosuppressive, anti-inflammatory, and anticancer activities. Its primary mechanism of action is reported to be the suppression of inosine (B1671953) monophosphate (IMP) metabolism through the inhibition of phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), thereby preventing the synthesis of purines, DNA, and RNA.
A key known metabolic step for 7-Me-6-MP is its interaction with thiopurine S-methyltransferase (TPMT), for which it is a substrate. However, comprehensive details regarding its complete metabolic fate and whether it undergoes conversion to thioguanine nucleotides, the primary active metabolites of 6-MP, are not extensively documented in publicly available literature. The methylation at the 7-position of the purine ring may significantly alter its interaction with enzymes like HPRT, which is crucial for the activation of 6-MP. Further research is required to fully elucidate the metabolic pathway and the full spectrum of its mechanism of action.
Caption: Comparative metabolic pathways of 6-mercaptopurine and this compound.
Quantitative Data on Cytotoxic Activity
Quantitative data on the cytotoxic activity of this compound is limited in the available scientific literature, precluding a direct, comprehensive comparison with 6-mercaptopurine across various cell lines.
6-mercaptopurine (6-MP) IC50 Values:
| Cell Line | IC50 (µM) | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | 32.25 | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | >100 | [1] |
| L1210 (Mouse Leukemia, multidrug-resistant) | 0.024 | [1] |
| MT4 (Human T-cell Leukemia) | 0.1 | [1] |
| CCRF-CEM (Human T-cell Leukemia) | 1 | [1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of 6-MP and 7-Me-6-MP on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
6-mercaptopurine and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 6-MP and 7-Me-6-MP in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of the drug vehicle (e.g., DMSO) as controls. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Caption: Workflow for a typical MTT-based cytotoxicity assay.
HPLC Analysis of 6-mercaptopurine and its Metabolites in Red Blood Cells
This protocol provides a method for the simultaneous determination of 6-MP and its key metabolites, 6-thioguanine nucleotides (TGNs) and 6-methylmercaptopurine (6-MMP), in red blood cells (RBCs). This method can be adapted for the analysis of 7-Me-6-MP and its potential metabolites.
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Separate RBCs by centrifugation.
-
Lyse a known number of RBCs.
-
Deproteinize the lysate with perchloric acid.
-
Hydrolyze the supernatant to convert nucleotide metabolites to their respective bases.
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol).
-
Detection: UV detection at wavelengths specific for each compound (e.g., 342 nm for 6-thioguanine, 322 nm for 6-MP, and 303 nm for the hydrolysis product of 6-MMP).[6][7]
-
Quantification: Use of external standards for each analyte to generate a calibration curve.
Caption: General workflow for the HPLC analysis of thiopurine metabolites in red blood cells.
Conclusion and Future Directions
6-mercaptopurine is a well-characterized prodrug with a complex metabolic profile that is central to its therapeutic activity and toxicity. In contrast, while this compound is known to inhibit de novo purine synthesis and is a substrate for TPMT, a comprehensive understanding of its metabolic activation, full range of molecular targets, and a direct comparison of its potency to 6-MP are lacking in the current literature.
To fully assess the therapeutic potential of this compound, further research is warranted. Specifically, studies directly comparing the cytotoxic activity of 7-Me-6-MP and 6-MP in a panel of cancer cell lines are needed. Elucidation of the complete metabolic pathway of 7-Me-6-MP, including its potential conversion to thioguanine nucleotides, is crucial for understanding its mechanism of action and for identifying potential biomarkers of response and toxicity. Such studies will be instrumental in determining if this compound offers any therapeutic advantages over the well-established 6-mercaptopurine.
References
- 1. scialert.net [scialert.net]
- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 4. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
A Comparative Efficacy Analysis: 7-Methyl-6-mercaptopurine and Azathioprine in Immunosuppression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 7-Methyl-6-mercaptopurine and the widely used immunosuppressant, azathioprine (B366305). This analysis is based on available experimental data to delineate their mechanisms of action and comparative potency.
Introduction
Azathioprine, a prodrug of 6-mercaptopurine (B1684380) (6-MP), is a cornerstone of immunosuppressive therapy in autoimmune diseases and organ transplantation.[1][2] Its efficacy is attributed to its conversion to 6-MP and subsequent metabolism into active thioguanine nucleotides (TGNs), which disrupt DNA and RNA synthesis in proliferating immune cells.[1][3] this compound is a derivative of 6-MP, also classified as a thiopurine antimetabolite, which is clinically used in the management of inflammatory bowel disease (IBD), Crohn's disease, leukemias, and lymphomas.[4] This guide delves into a comparative analysis of their mechanisms and efficacy, supported by in vitro data.
Mechanism of Action
Both azathioprine and this compound, as thiopurine analogs, exert their immunosuppressive effects by interfering with purine (B94841) metabolism, a critical pathway for lymphocyte proliferation.
Azathioprine: Following administration, azathioprine is non-enzymatically converted to 6-mercaptopurine.[1] 6-MP is then metabolized through three main pathways:
-
Anabolic pathway: 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to thioinosine monophosphate (TIMP). Further enzymatic conversions lead to the formation of 6-thioguanine (B1684491) nucleotides (TGNs).[5][6] These TGNs, particularly 6-thioguanine triphosphate (6-TGTP), are incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells like lymphocytes.[3]
-
Catabolic pathways: 6-MP is also catabolized by xanthine (B1682287) oxidase (XO) to the inactive metabolite 6-thiouric acid, and by thiopurine S-methyltransferase (TPMT) to 6-methylmercaptopurine (B131649) (6-MMP), a metabolite associated with hepatotoxicity.[6]
A key aspect of azathioprine's mechanism is the induction of T-cell apoptosis. The active metabolite, 6-TGTP, binds to the small GTPase Rac1, which is involved in T-cell activation and proliferation. This binding inhibits Rac1-dependent signaling pathways, ultimately leading to apoptosis of activated T-cells.[3][7]
This compound: As a derivative of 6-mercaptopurine, this compound also functions as a purine antimetabolite. Its primary mechanism involves the inhibition of de novo purine synthesis.[4] While the detailed metabolic pathway and downstream signaling effects are less extensively documented compared to azathioprine, it is understood to disrupt the synthesis of DNA and RNA, thereby inhibiting the proliferation of immune cells.
Signaling and Metabolic Pathways
The intricate metabolic and signaling pathways of azathioprine are crucial for its immunosuppressive activity. The following diagram illustrates the key steps involved.
Comparative Efficacy: In Vitro Data
Direct comparative studies on the efficacy of this compound and azathioprine are limited. However, in vitro studies provide valuable insights into their relative potencies in suppressing immune cell function.
A key study investigated the suppressive effects of azathioprine and its primary active metabolite, 6-mercaptopurine, on the blastogenesis of human peripheral blood mononuclear cells (PBMCs) stimulated by T-cell mitogens.[8] The results, summarized in the table below, indicate that 6-mercaptopurine is more potent than its prodrug, azathioprine, in this in vitro setting.
| Compound | Mean IC50 (nM) | Standard Deviation (nM) |
| Azathioprine | 230.4 | 231.3 |
| 6-Mercaptopurine | 149.5 | 124.9 |
Table 1: Comparative in vitro efficacy of Azathioprine and 6-Mercaptopurine on PBMC blastogenesis.[8]
IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following section details the methodology for a key in vitro assay used to determine the immunosuppressive efficacy of thiopurines.
MTT Assay for Lymphocyte Proliferation
This colorimetric assay is a standard method to assess cell viability and proliferation and was employed to determine the IC50 values in the comparative study of azathioprine and 6-mercaptopurine.[8][9][10][11][12]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Detailed Steps:
-
Cell Preparation: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Seed the PBMCs in 96-well plates at a specific density in a suitable culture medium. Stimulate the cells with a T-cell mitogen (e.g., phytohemagglutinin) to induce proliferation. Simultaneously, add serial dilutions of the test compounds (azathioprine or this compound) to the wells.
-
Incubation: Incubate the plates for a period that allows for cell proliferation and the drugs to exert their effects (typically 48-72 hours).
-
MTT Addition: Add a sterile MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a solution of sodium dodecyl sulfate (B86663) - SDS) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
Azathioprine, through its conversion to 6-mercaptopurine and subsequent metabolism to active TGNs, effectively suppresses the immune system by inhibiting purine synthesis and inducing T-cell apoptosis. This compound shares a similar fundamental mechanism as a purine antimetabolite.
The available in vitro data suggests that 6-mercaptopurine is a more potent inhibitor of lymphocyte proliferation than its prodrug, azathioprine. While direct comparative efficacy data for this compound is currently lacking, its clinical use in similar indications points towards a relevant immunosuppressive activity. To provide a definitive comparison, further in vitro studies determining the IC50 of this compound on immune cell proliferation are essential. Such data would be invaluable for the research and drug development community in understanding the structure-activity relationships of thiopurine analogs and in the potential development of novel immunosuppressive agents.
References
- 1. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 2. 6-Mercaptopurine and other immunosuppressive agents in the treatment of Crohn's disease and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azathioprine - Wikipedia [en.wikipedia.org]
- 4. The long-term risk of continuous immunosuppression using thioguanides in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. wjgnet.com [wjgnet.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Unveiling Thiopurine Methyltransferase (TPMT) Inhibition: A Comparative Analysis of Key Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of compounds known to inhibit Thiopurine S-methyltransferase (TPMT), a critical enzyme in the metabolism of thiopurine drugs. While 7-Methyl-6-mercaptopurine has been identified as a substrate for TPMT, its role as an inhibitor remains unvalidated in publicly available literature. This guide, therefore, focuses on a comparative assessment of established TPMT inhibitors, offering valuable insights into their mechanisms and inhibitory potencies.
Executive Summary
Thiopurine S-methyltransferase (TPMT) is a key enzyme that catalyzes the S-methylation of thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and azathioprine. Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in potentially life-threatening toxicity from standard doses of thiopurines. Consequently, the identification and characterization of TPMT inhibitors are of significant interest for optimizing thiopurine therapy and understanding drug-drug interactions. This guide provides a comparative overview of known TPMT inhibitors, presenting their inhibitory constants, mechanisms of action, and the experimental protocols used for their validation. While this compound is a substrate for TPMT, there is currently no available data to validate its activity as a TPMT inhibitor.
Comparative Analysis of TPMT Inhibitors
The inhibitory potential of various compounds against TPMT has been evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the potency of these inhibitors. A lower value for these parameters indicates a more potent inhibitor.
| Compound | Inhibitor Type | IC50 (µM) | Ki (mM) | Mechanism of Inhibition |
| Sulfasalazine | Direct Inhibitor | 78 - 99 | - | Non-competitive with 6-mercaptopurine |
| Mesalamine (5-ASA) | Direct Inhibitor | 1240 | - | Non-competitive with 6-mercaptopurine |
| 3-Aminosalicylic Acid (3-ASA) | Direct Inhibitor | 2600 | - | Non-competitive with 6-mercaptopurine |
| 4-Aminosalicylic Acid (4-ASA) | Direct Inhibitor | 1240 | - | Non-competitive with 6-mercaptopurine |
| Allopurinol | Indirect Inhibitor (via Thioxanthine) | - | 0.329 (for Thioxanthine) | Thioxanthine is a direct TPMT inhibitor |
Note: Data for IC50 and Ki values are compiled from various studies and may vary depending on the experimental conditions.
Experimental Protocols
The validation of TPMT inhibitors typically involves in vitro enzyme activity assays. A common method is the High-Performance Liquid Chromatography (HPLC)-based assay, which measures the production of the methylated metabolite of a TPMT substrate.
Protocol: HPLC-Based TPMT Inhibition Assay
1. Preparation of Reagents:
-
TPMT Enzyme Source: Recombinant human TPMT or red blood cell lysate.
-
Substrate: 6-mercaptopurine (6-MP).
-
Methyl Donor: S-adenosyl-L-methionine (SAM).
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compounds (e.g., this compound, sulfasalazine) in a suitable solvent.
-
Reaction Buffer: Phosphate buffer (pH 7.4) containing dithiothreitol (B142953) (DTT).
-
Quenching Solution: Perchloric acid.
2. Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, SAM, and the desired concentration of the inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the TPMT enzyme source and 6-MP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
3. Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and neutralize with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.
4. HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ an isocratic or gradient mobile phase, typically consisting of a buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile), to separate the substrate (6-MP) from the methylated product (6-methylmercaptopurine).
-
Detect the compounds using a UV detector at a specific wavelength (e.g., 303 nm).
5. Data Analysis:
-
Quantify the amount of 6-methylmercaptopurine (B131649) produced by comparing the peak area to a standard curve.
-
Calculate the percentage of TPMT inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved in TPMT inhibition, the following diagrams illustrate key pathways and experimental procedures.
Figure 1: Mechanism of TPMT Inhibition.
Figure 2: Experimental Workflow for TPMT Inhibition Assay.
Figure 3: Comparative Overview of TPMT Modulators.
Comparative Analysis of 6-Mercaptopurine and its S-Methylated Metabolite: A Guide for Researchers
A comprehensive examination of the metabolic fates of 6-mercaptopurine (B1684380) and its primary methylated metabolite, 6-methylmercaptopurine (B131649), is crucial for understanding their therapeutic activities and associated toxicities. This guide provides a comparative analysis of their metabolites, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their work with these thiopurine compounds.
Introduction
6-Mercaptopurine (6-MP) is a cornerstone therapy for various cancers and autoimmune diseases, functioning as a purine (B94841) antimetabolite to disrupt DNA and RNA synthesis.[1] Its clinical efficacy and toxicity are intricately linked to its complex metabolic conversion into various active and inactive compounds. A key metabolic step is the S-methylation of 6-MP by the enzyme thiopurine S-methyltransferase (TPMT), leading to the formation of 6-methylmercaptopurine (6-MMP).[1][2] While 6-MMP has long been considered an inactive metabolite, emerging evidence suggests it has its own distinct metabolic profile and biological effects. This guide provides a side-by-side comparison of the metabolites of 6-MP and 6-MMP, offering insights into their divergent metabolic pathways.
Comparative Metabolic Pathways
The metabolism of 6-mercaptopurine is multifaceted, branching into three main pathways:
-
Anabolism to 6-Thioguanine (B1684491) Nucleotides (6-TGNs): This is the activation pathway where 6-MP is converted via hypoxanthine-guanine phosphoribosyltransferase (HPRT) and subsequent enzymes into 6-TGNs. These active metabolites are responsible for the cytotoxic and immunosuppressive effects of 6-MP.[3][4]
-
Catabolism by Xanthine (B1682287) Oxidase (XO): 6-MP is oxidized by XO to form 6-thiouric acid, an inactive metabolite that is excreted in the urine.[4][5]
-
S-methylation by Thiopurine S-methyltransferase (TPMT): This pathway leads to the formation of 6-methylmercaptopurine (6-MMP) and its subsequent ribonucleotides (6-MMPRs). High levels of 6-MMPRs have been associated with hepatotoxicity.[6][7]
In contrast, the metabolism of 6-methylmercaptopurine follows a more direct catabolic route. The primary fate of 6-MMP is its degradation to inorganic sulfate, which is then excreted. This suggests that the major catabolic pathways for 6-MP and 6-MMP are distinctly different. A key finding from comparative studies is that the methylation of 6-MP to 6-MMP and the demethylation of 6-MMP back to 6-MP appear to be reversible processes in vivo.
The following diagram illustrates the divergent metabolic fates of 6-mercaptopurine and 6-methylmercaptopurine.
Quantitative Comparison of Metabolites
Experimental data from a comparative study in rats provides a quantitative look at the differential excretion of metabolites following the administration of equimolar amounts of 6-mercaptopurine-S35 and 6-methylmercaptopurine-S35. The results highlight the distinct primary catabolic products of each compound.
| Metabolite | % of Administered 6-Mercaptopurine-S35 in Urine (24h) | % of Administered 6-Methylmercaptopurine-S35 in Urine (24h) |
| 6-Thiouric Acid | 32.8% | 5.2% |
| Inorganic Sulfate | 9.4% | 40.1% |
| Unchanged Drug | 4.1% (as 6-MP) | 10.5% (as 6-MMP) |
| 6-Methylmercaptopurine | 1.8% | - |
| 6-Mercaptopurine | - | 1.3% |
| Total S35 Excreted | 58.5% (over 5 days) | 69.7% (over 5 days) |
Data adapted from a study in rats.
These data clearly demonstrate that the major urinary metabolite of 6-mercaptopurine is 6-thiouric acid, a product of xanthine oxidase activity. Conversely, the primary metabolic fate of 6-methylmercaptopurine is degradation, leading to a significantly higher excretion of inorganic sulfate. The presence of small amounts of 6-MMP in the urine of 6-MP treated subjects and vice-versa supports the concept of reversible methylation and demethylation.
Experimental Protocols
The analysis of 6-mercaptopurine and its metabolites is most commonly performed using high-performance liquid chromatography (HPLC). The following is a generalized protocol synthesized from various published methods for the quantification of thiopurine metabolites in red blood cells (RBCs).
Objective: To quantify the intracellular concentrations of 6-thioguanine nucleotides (as 6-thioguanine) and 6-methylmercaptopurine in red blood cells.
Materials:
-
Whole blood collected in EDTA tubes
-
Perchloric acid (PCA), 6M
-
Dithiothreitol (DTT)
-
Internal standard (e.g., 6-methylthioguanine)
-
HPLC system with UV or diode-array detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (RBC Lysis and Protein Precipitation):
-
Separate red blood cells from plasma by centrifugation.
-
Wash RBCs with saline solution.
-
Lyse a known volume of packed RBCs with water.
-
Add an internal standard to the lysate.
-
Precipitate proteins by adding a cold solution of perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
-
Hydrolysis of Nucleotides (for 6-TGNs):
-
Transfer the supernatant from the previous step to a new tube.
-
Add DTT to the supernatant.
-
Heat the sample at 100°C for 1 hour to hydrolyze the 6-thioguanine nucleotides to the free base, 6-thioguanine.
-
Cool the sample on ice.
-
-
HPLC Analysis:
-
Inject a defined volume of the hydrolyzed supernatant onto the HPLC system.
-
Perform chromatographic separation on a C18 column using a mobile phase typically consisting of a phosphate (B84403) buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detect the metabolites using a UV detector at appropriate wavelengths (e.g., ~342 nm for 6-thioguanine and ~290 nm for 6-methylmercaptopurine).
-
-
Quantification:
-
Construct a standard curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine.
-
Determine the concentration of each metabolite in the samples by comparing their peak areas to the standard curve, after correcting for the recovery of the internal standard.
-
The following diagram outlines the general workflow for the experimental analysis of thiopurine metabolites.
Conclusion
The metabolic pathways of 6-mercaptopurine and its S-methylated derivative, 6-methylmercaptopurine, are distinct, leading to different primary excretory products. While 6-MP is significantly converted to the active 6-TGNs and the inactive 6-thiouric acid, 6-MMP is predominantly catabolized to inorganic sulfate. Understanding these divergent metabolic fates is essential for optimizing therapeutic strategies, managing drug-related toxicities, and developing novel thiopurine-based therapies. The provided experimental framework offers a basis for the reliable quantification of these key metabolites, enabling further research into their clinical and pharmacological significance.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of methylated 6-mercaptopurine metabolites in human red blood cells: comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Start low, go slow, but don’t go this way yet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of 6-mercaptopurine metabolism in human leukemic leukocytes and L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of 7-Methyl-6-mercaptopurine and thioguanine
In the landscape of thiopurine antimetabolites, both 7-Methyl-6-mercaptopurine (7-Me-6-MP) and thioguanine (6-TG) play significant roles, albeit with distinct metabolic fates and cytotoxic profiles. This guide provides a comprehensive, data-driven comparison of these two compounds to inform researchers, scientists, and drug development professionals in their work.
Core Chemical and Pharmacological Properties
| Feature | This compound | Thioguanine |
| Chemical Structure | A methylated purine (B94841) analog, specifically a derivative of 6-mercaptopurine (B1684380). | An analog of the purine base guanine. |
| Molecular Formula | C₆H₆N₄S | C₅H₅N₅S |
| Mechanism of Action | Primarily acts as a substrate for thiopurine S-methyltransferase (TPMT), leading to the formation of 6-methylmercaptopurine (B131649) ribonucleotides (6-MMPRs). These metabolites inhibit de novo purine synthesis.[1] | After conversion to thioguanine nucleotides (TGNs), it is incorporated into DNA and RNA, leading to cytotoxicity.[1][2] It also inhibits de novo purine synthesis. |
| Primary Clinical Use | While its parent compound, 6-mercaptopurine, is used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease, 7-Me-6-MP itself is more of a metabolic intermediate.[3] | Used in the treatment of acute myeloid leukemia and acute lymphoblastic leukemia.[4] |
Comparative Efficacy and Cytotoxicity
Direct head-to-head experimental data comparing the efficacy and cytotoxicity of this compound and thioguanine is limited in publicly available literature. However, by examining studies comparing their parent compounds and metabolic pathways, we can infer their differential activities.
A pivotal study comparing 6-mercaptopurine (the precursor to 7-Me-6-MP) with thioguanine in childhood lymphoblastic leukemia revealed that while thioguanine led to the production of higher concentrations of cytotoxic intracellular metabolites, this was accompanied by increased toxicity.[5][6] This suggests that the metabolic pathway of thioguanine is more direct in generating cytotoxic end-products.
The differential role of the enzyme Thiopurine S-methyltransferase (TPMT) is a key factor. TPMT metabolizes 6-mercaptopurine to this compound, a step that is crucial for the formation of the de novo purine synthesis inhibitor, methylthioinosine monophosphate (meTIMP). In contrast, methylation of thioguanine by TPMT is considered a deactivation step.[1] This implies that high TPMT activity might enhance the therapeutic effect of 6-mercaptopurine (and by extension, the pathway involving 7-Me-6-MP) while diminishing the efficacy of thioguanine.
Toxicity Profiles
| Toxicity Parameter | This compound (inferred from 6-MP metabolism) | Thioguanine |
| Hepatotoxicity | The methylated metabolites of 6-mercaptopurine, such as 6-methylmercaptopurine (6-MMP), are associated with hepatotoxicity.[7] | Has been associated with veno-occlusive disease of the liver, particularly at higher doses.[6] |
| Myelosuppression | Myelosuppression is a known side effect of 6-mercaptopurine therapy. | A significant dose-limiting toxicity.[7] |
One study highlighted that in the treatment of childhood lymphoblastic leukemia, thioguanine was associated with a higher risk of death in remission, primarily due to infections during therapy, and a significant incidence of veno-occlusive disease of the liver when compared to 6-mercaptopurine.[6]
Signaling and Metabolic Pathways
The metabolic pathways of this compound's precursor (6-mercaptopurine) and thioguanine are distinct, which dictates their ultimate mechanism of action and cytotoxic effects.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess cell viability and can be adapted to compare the cytotoxic effects of 7-Me-6-MP and thioguanine.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 7-Me-6-MP and thioguanine for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Analysis of Thiopurine Metabolites by LC-MS/MS
This method is used for the quantification of intracellular thiopurine metabolites.
-
Sample Preparation: Isolate red blood cells (RBCs) from whole blood samples. Lyse the RBCs and precipitate the proteins.
-
Hydrolysis: Hydrolyze the thiopurine nucleotide metabolites to their respective bases (e.g., 6-thioguanine (B1684491) and 6-methylmercaptopurine).
-
Chromatographic Separation: Separate the metabolites using a C18 reverse-phase HPLC column.
-
Mass Spectrometric Detection: Detect and quantify the metabolites using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[8][9][10]
-
Data Analysis: Quantify the concentration of each metabolite based on a standard curve.
Conclusion
While both this compound (as a metabolite of 6-mercaptopurine) and thioguanine are crucial thiopurine antimetabolites, their mechanisms of action and metabolic pathways diverge significantly. Thioguanine's more direct conversion to cytotoxic nucleotides may lead to higher potency but is also associated with a greater risk of specific toxicities, such as veno-occlusive liver disease. The metabolic pathway involving this compound is heavily influenced by TPMT activity, which can have a substantial impact on therapeutic outcomes. Further direct comparative studies are warranted to fully elucidate the nuanced differences in the efficacy and safety profiles of these two compounds.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Is 6-thioguanine more appropriate than 6-mercaptopurine for children with acute lymphoblastic leukaemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative analysis of tioguanine versus low‐dose thiopurines combined with allopurinol in inflammatory bowel disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 7-Methyl-6-mercaptopurine Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide aims to provide an objective comparison of 7-Methyl-6-mercaptopurine's performance with related compounds, supported by available data. However, it is critical to note that publicly accessible, quantitative experimental data specifically detailing the reproducibility of this compound's effects are scarce. Much of the understanding of this compound is extrapolated from its well-studied parent drug, 6-mercaptopurine (B1684380) (6-MP).
Overview of this compound
This compound (7-Me-6-MP) is a methylated derivative of the immunosuppressive and anticancer drug 6-mercaptopurine[1]. It is recognized as a substrate for the enzyme thiopurine S-methyltransferase (TPMT), a key enzyme in the metabolism of thiopurine drugs[2]. The primary mechanism of action of thiopurines involves the inhibition of de novo purine (B94841) synthesis, a pathway essential for the production of nucleotides required for DNA and RNA synthesis[2]. By disrupting this pathway, thiopurines can impede the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.
Data Presentation
Due to the limited specific data on this compound, a direct comparison of experimental reproducibility is not feasible. The following table summarizes the known properties of this compound.
| Property | Description | Reference |
| Chemical Name | 7-methyl-3H-purine-6-thione | |
| CAS Number | 3324-79-6 | |
| Molecular Formula | C6H6N4S | |
| Mechanism of Action | Inhibits phosphoribosylpyrophosphate amidotransferase, preventing purine, DNA, and RNA synthesis. | [1] |
| Metabolism | Substrate for thiopurine S-methyltransferase (TPMT). | [2] |
Experimental Protocols
General Experimental Workflow: In Vitro Cytotoxicity Assay
A common method to assess the efficacy of an anticancer agent like a thiopurine derivative is to determine its cytotoxic effect on cancer cell lines.
Signaling Pathways
The primary signaling pathway affected by thiopurines is the de novo purine synthesis pathway. By inhibiting key enzymes in this pathway, these compounds lead to a depletion of purine nucleotides, which in turn affects DNA and RNA synthesis and ultimately leads to cell cycle arrest and apoptosis.
Metabolic Pathway of 6-Mercaptopurine
This compound is a product of the metabolic pathway of 6-mercaptopurine, catalyzed by the enzyme Thiopurine S-methyltransferase (TPMT). Understanding this pathway is crucial for interpreting the biological activity and potential for variability in patient response.
Logical Relationship: Factors Influencing Thiopurine Response
The reproducibility of experimental results with thiopurines, including this compound, can be influenced by several factors, most notably the genetic variability of the metabolizing enzyme TPMT.
References
Comparative Analysis of 7-Methyl-6-mercaptopurine and 6-Mercaptopurine Dose-Response Curves in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the dose-response characteristics of 7-Methyl-6-mercaptopurine and its parent compound, 6-mercaptopurine (B1684380) (6-MP). While extensive experimental data is available for the widely used antimetabolite 6-MP, specific dose-response data for its 7-methylated derivative is less prevalent in publicly accessible literature. This guide consolidates the known quantitative data for 6-MP and its analogs, outlines standard experimental protocols for dose-response analysis, and presents the established signaling pathways to offer a comprehensive framework for researchers.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for 6-mercaptopurine and its derivatives in various cancer cell lines. This data provides a baseline for comparing the potential efficacy of this compound.
Table 1: IC50 Values of 6-Mercaptopurine (6-MP) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 32.25 | [1] |
| MCF-7 | Breast Adenocarcinoma | >100 | [1] |
| K-562 | Chronic Myelogenous Leukemia | 0.4 (approx. converted from 0.6 µg/mL) |
Table 2: IC50 Values of 6-Mercaptopurine Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation | | :--- | :--- | :--- | :--- | | 2-amino-9-butyl-6-mercaptopurine | HepG2 | Hepatocellular Carcinoma | 64.51 |[1] | | 6-Hydroxy-2-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | >100 |[1] | | 2-amino-9-butyl-6-mercaptopurine | MCF-7 | Breast Adenocarcinoma | >100 |[1] | | 6-Hydroxy-2-Mercaptopurine | MCF-7 | Breast Adenocarcinoma | >100 |[1] |
Experimental Protocols
A standardized experimental protocol is crucial for generating reliable and comparable dose-response data. The following methodology is a general guideline for assessing the cytotoxic effects of compounds like this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound and 6-Mercaptopurine
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 6-mercaptopurine in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO, if used for stock solution) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic activation and mechanism of action of 6-mercaptopurine, which is anticipated to be similar for this compound, and a typical experimental workflow for dose-response analysis.
Metabolic pathway of thiopurines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
